3-Pyridineacetic acid, 6-phenyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
920017-49-8 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(6-phenylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2,(H,15,16) |
InChI Key |
OWOOSADJVKQGQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 6-Phenyl Substituted 3-Pyridineacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 6-phenyl substituted 3-pyridineacetic acid. In the absence of direct experimental data for this specific molecule in publicly available literature, this document compiles and analyzes the properties of its core structural parents: phenylacetic acid and 3-pyridineacetic acid. By examining the known pKa, logP, solubility, and melting point of these precursors, we can project the likely characteristics of the target compound. This guide also outlines detailed, standardized experimental protocols for the determination of these crucial physicochemical parameters, offering a foundational framework for the empirical study of 6-phenyl-3-pyridineacetic acid and its derivatives.
Introduction
6-Phenyl-3-pyridineacetic acid is a molecule of interest in medicinal chemistry and drug discovery due to its hybrid structure, combining the functionalities of a pyridine ring, a phenyl substituent, and an acetic acid moiety. Understanding the physicochemical properties of such a compound is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and its ability to interact with biological targets.
This guide addresses the current information gap by presenting a detailed analysis based on its constituent chemical structures. The data herein serves as a robust starting point for researchers initiating studies on this compound.
Structural Analysis and Predicted Physicochemical Influence
The structure of 6-phenyl-3-pyridineacetic acid incorporates the acidic character of acetic acid, the aromatic and basic nature of a pyridine ring, and the lipophilic contribution of a phenyl group. The substitution pattern is key to its overall properties.
Below is a diagram illustrating the structural relationship between 3-pyridineacetic acid, phenylacetic acid, and the target compound, 6-phenyl-3-pyridineacetic acid.
Figure 1. Structural relationship of the target molecule to its parent compounds.
Physicochemical Data of Parent Compounds
To estimate the properties of 6-phenyl-3-pyridineacetic acid, we present the experimental data for phenylacetic acid and 3-pyridineacetic acid in the following tables.
Table 1: Acidity Constant (pKa)
| Compound | pKa | Comments |
| Phenylacetic Acid | 4.31[1] | The carboxylic acid pKa is influenced by the electron-withdrawing phenyl group. |
| 3-Pyridineacetic Acid | 3.59 (Predicted)[2] | The pyridine nitrogen's electron-withdrawing nature lowers the carboxylic acid pKa. |
| 6-Phenyl-3-Pyridineacetic Acid | Predicted: ~3.5 | The phenyl group at the 6-position is expected to have a minor electron-withdrawing effect, potentially slightly lowering the pKa compared to 3-pyridineacetic acid. |
Table 2: Lipophilicity (logP)
| Compound | logP | Comments |
| Phenylacetic Acid | 1.41 | This value reflects a moderate lipophilicity. |
| 3-Pyridineacetic Acid | -0.1 (Predicted)[3] | The nitrogen in the pyridine ring increases polarity, reducing the logP. |
| 6-Phenyl-3-Pyridineacetic Acid | Predicted: >1.5 | The addition of the phenyl group will significantly increase lipophilicity compared to 3-pyridineacetic acid. |
Table 3: Aqueous Solubility
| Compound | Solubility | Comments |
| Phenylacetic Acid | 15 g/L[1] | Moderately soluble in water.[1][4] |
| 3-Pyridineacetic Acid | Soluble in water[5] | The polar pyridine ring enhances aqueous solubility. |
| 6-Phenyl-3-Pyridineacetic Acid | Predicted: Low | The large, nonpolar phenyl group is expected to significantly decrease aqueous solubility. |
Table 4: Melting Point
| Compound | Melting Point (°C) | Comments |
| Phenylacetic Acid | 76-78[6][7] | A relatively low melting point for a crystalline solid.[1][6][7] |
| 3-Pyridineacetic Acid | 144-146[2] | The increased polarity and potential for intermolecular interactions lead to a higher melting point. |
| 3-Pyridineacetic acid hydrochloride | 161-163[8][9][10] | The salt form has a higher melting point.[8][9][10] |
| 6-Phenyl-3-Pyridineacetic Acid | Predicted: >150 | The increased molecular weight and surface area from the phenyl group are likely to result in a higher melting point than 3-pyridineacetic acid. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of 6-phenyl-3-pyridineacetic acid.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid and the pyridine nitrogen.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 6-phenyl-3-pyridineacetic acid in a known volume of deionized water to create a solution of approximately 0.01 M. If solubility is low, a co-solvent such as methanol or DMSO may be used, and the pKa in the aqueous phase can be extrapolated.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.
-
Titration with Base: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.
-
Titration with Acid: To determine the pKa of the pyridine nitrogen, titrate a separate sample of the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Methodology:
-
Solvent Saturation: Prepare a stock of n-octanol saturated with water and a stock of water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Sample Preparation: Dissolve a known amount of 6-phenyl-3-pyridineacetic acid in the water-saturated octanol or octanol-saturated water.
-
Partitioning: Add a known volume of the prepared solution to a separatory funnel containing a known volume of the other saturated solvent.
-
Equilibration: Shake the funnel for a sufficient time to allow for the partitioning equilibrium to be reached (e.g., 1 hour).
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in water.
Methodology:
-
Sample Preparation: Add an excess amount of solid 6-phenyl-3-pyridineacetic acid to a known volume of deionized water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle.
-
Sample Analysis: Carefully withdraw a sample from the supernatant and filter it to remove any remaining solid particles.
-
Concentration Determination: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: Finely powder a small amount of the dry compound. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). The melting point is reported as this range.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel compound like 6-phenyl-3-pyridineacetic acid.
Figure 2. General workflow for determining physicochemical properties.
Conclusion
While direct experimental data for 6-phenyl-3-pyridineacetic acid remains to be published, a robust estimation of its physicochemical properties can be derived from its parent structures, phenylacetic acid and 3-pyridineacetic acid. It is anticipated that 6-phenyl-3-pyridineacetic acid will be a weakly acidic compound with significantly increased lipophilicity and reduced aqueous solubility compared to 3-pyridineacetic acid, and a higher melting point. The experimental protocols detailed in this guide provide a clear path for the empirical determination of these critical parameters, which will be essential for the advancement of research and development involving this promising molecule.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. 3-Pyridylacetic acid | 501-81-5 [chemicalbook.com]
- 3. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylacetic acid, 98.5% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 5. fishersci.com [fishersci.com]
- 6. Phenylacetic acid | 103-82-2 [chemicalbook.com]
- 7. 103-82-2 CAS MSDS (Phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 3-Pyridylacetic acid 98 6419-36-9 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. 3-Pyridylacetic acid hydrochloride | 6419-36-9 [chemicalbook.com]
Spectroscopic and Synthetic Insights into 6-Phenyl-3-Pyridineacetic Acid: A Technical Overview
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and synthetic aspects of novel compounds is paramount. This technical guide provides available spectroscopic information and a plausible synthetic pathway for 3-Pyridineacetic acid, 6-phenyl-, a compound of interest in medicinal chemistry and materials science.
Due to the limited availability of published experimental spectroscopic data for 3-Pyridineacetic acid, 6-phenyl-, this document presents a combination of data for structurally related compounds and a proposed synthetic route, which would be the initial step for any laboratory seeking to characterize this molecule.
Predicted Spectroscopic Data
While experimental spectra are not publicly available, computational models can predict the key spectroscopic features of 3-Pyridineacetic acid, 6-phenyl-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic singlet for the methylene (-CH₂-) protons of the acetic acid moiety. The chemical shifts of the pyridine ring protons will be influenced by the positions of the phenyl and acetic acid substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for all unique carbon atoms in the molecule. The quaternary carbons where the phenyl group and the acetic acid group are attached to the pyridine ring, as well as the carbonyl carbon of the carboxylic acid, will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 6-phenyl-3-pyridineacetic acid would be expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O (carbonyl) stretch from the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
-
C=C and C=N stretching vibrations from the aromatic pyridine and phenyl rings in the 1400-1600 cm⁻¹ region.
-
C-H stretching vibrations from the aromatic rings and the methylene group.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) for 3-Pyridineacetic acid, 6-phenyl- (C₁₃H₁₁NO₂) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (213.23 g/mol ). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or cleavage of the bond between the pyridine ring and the acetic acid side chain.
Proposed Synthetic Pathway
A plausible method for the synthesis of 6-phenyl-3-pyridineacetic acid could involve a Suzuki coupling reaction to introduce the phenyl group onto a pre-functionalized pyridine ring, followed by modifications to introduce the acetic acid side chain. A potential synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for 3-Pyridineacetic acid, 6-phenyl-.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization would need to be developed and optimized in a laboratory setting. A general outline for the proposed synthesis is as follows:
Step 1: Suzuki Coupling A mixture of 2-chloro-5-methylpyridine, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene/water or dioxane/water) would be heated under an inert atmosphere until the reaction is complete. The product, 2-phenyl-5-methylpyridine, would then be isolated and purified using standard techniques such as extraction and chromatography.
Step 2: Oxidation The intermediate, 2-phenyl-5-methylpyridine, would be oxidized to the corresponding carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic aqueous solution, followed by acidification to precipitate the product, 6-phenyl-3-pyridinecarboxylic acid.
Step 3: Homologation The carboxylic acid would then be subjected to a one-carbon homologation to form the desired acetic acid derivative. The Arndt-Eistert reaction is a classic method for this transformation, involving conversion of the carboxylic acid to an acyl chloride, reaction with diazomethane to form a diazoketone, and subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water) to yield the homologated acid.
Upon successful synthesis, the final product would be purified, and its structure confirmed using the spectroscopic techniques outlined above (NMR, IR, and MS).
This technical guide serves as a foundational resource for researchers interested in 3-Pyridineacetic acid, 6-phenyl-. While direct experimental data is currently scarce, the provided information on predicted spectroscopic features and a viable synthetic route offers a solid starting point for further investigation and development.
Technical Guide: 2-Amino-2-(6-phenyl-3-pyridyl)acetic Acid Hydrochloride
CAS Number: 1134915-37-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Amino-2-(6-phenyl-3-pyridyl)acetic Acid Hydrochloride, a pyridine-containing amino acid derivative. Due to the limited availability of specific experimental data for this compound, this guide also includes representative methodologies and conceptual frameworks based on closely related analogs and the broader class of pyridine derivatives.
Physicochemical Properties
The following table summarizes the known physicochemical properties of 2-Amino-2-(6-phenyl-3-pyridyl)acetic Acid Hydrochloride.
| Property | Value | Source |
| CAS Number | 1134915-37-9 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₃H₁₄ClN₂O₂ | Chemical Supplier Catalogs |
| Molecular Weight | 265.72 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water | Predicted based on hydrochloride salt form |
Representative Experimental Protocols
General Three-Component Synthesis of Substituted Pyridylacetic Acid Derivatives[1]
This method involves the reaction of a pyridine-N-oxide with a Meldrum's acid derivative, followed by nucleophilic ring-opening and decarboxylation.
Materials:
-
Substituted Pyridine-N-Oxide
-
Substituted Meldrum's Acid
-
Activating Agent (e.g., TsCl, Ac₂O)
-
Nucleophile (e.g., alcohol, amine, Grignard reagent)
-
Anhydrous Solvent (e.g., THF, Toluene)
-
Base (e.g., K₂CO₃, KOtBu)
General Procedure:
-
Activation and Substitution: To a solution of the substituted pyridine-N-oxide and the Meldrum's acid derivative in an anhydrous solvent, the activating agent is added. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: The reaction mixture is quenched, and the crude intermediate is isolated through extraction and solvent evaporation.
-
Nucleophilic Ring-Opening and Decarboxylation: The crude intermediate is dissolved in a suitable solvent, and the nucleophile is added. For alcohol nucleophiles, a base like potassium tert-butoxide is often used. For amine nucleophiles, the reaction may require heating in a sealed vessel (e.g., microwave reactor).
-
Final Work-up and Purification: The reaction is quenched, and the final product is purified using standard techniques such as column chromatography or recrystallization.
Potential Biological Activity and Signaling Pathways
Pyridine-containing compounds are prevalent in a vast number of FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing binding to biological targets.[4]
Many pyridine derivatives exert their therapeutic effects by inhibiting kinases or other key signaling pathways.[2][5] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyridine-containing molecules can act as competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.
Due to the lack of specific biological data for 2-Amino-2-(6-phenyl-3-pyridyl)acetic Acid Hydrochloride, a conceptual signaling pathway is presented below to illustrate a common mechanism of action for pyridine-containing kinase inhibitors.
Visualizations
Experimental Workflow: Three-Component Synthesis of Pyridylacetic Acid Derivatives
References
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide on the Biological Activity of Novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione Derivatives
This technical guide provides a comprehensive overview of the synthesis and biological evaluation of a series of novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives. The research, primarily based on the work of Wojcicka et al., explores the antitumor and antimicrobial potential of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The pyrrolo[3,4-c]pyridine scaffold is a significant heterocyclic system that has garnered attention in medicinal chemistry due to its diverse pharmacological properties.[1][2][3] Modifications of this core structure can lead to compounds with a wide range of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects.[1][2][3] This guide focuses on a specific series of derivatives based on the 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione core, investigating their potential as anticancer and antimicrobial agents.
Synthesis of Derivatives
The synthetic pathway for the novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives commences with the key intermediate, 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione (1). From this starting material, several classes of derivatives were synthesized, including N-alkylated derivatives, Mannich bases, amides, and a carboxylic acid derivative.
The synthesis workflow can be visualized as follows:
Caption: Synthetic pathways for the derivatives.
Biological Activity
The synthesized compounds were evaluated for their in vitro antitumor and antimicrobial activities.
Antitumor Activity
A selection of the newly synthesized compounds was screened for their antiproliferative activity against a panel of human cancer cell lines. The Mannich bases, in particular, demonstrated the most promising results.
Data Presentation: In Vitro Antitumor Activity
The antitumor screening was performed by the National Cancer Institute (NCI) using their 60-cell line panel. The results for the most active compounds, the Mannich bases, are presented as IC50 values, which represent the concentration of the compound that causes a 50% reduction in cell growth. The IC50 values for these derivatives were found to be in the range of 19–29 µg/mL.[1][4]
| Compound | Derivative Type | R | IC50 (µg/mL) Range |
| 3a-j | Mannich bases | Various amines | 19 - 29 |
Experimental Protocols: In Vitro Antitumor Screening (NCI-60 Protocol)
The in vitro anticancer screening was conducted following the protocol of the National Cancer Institute's Developmental Therapeutics Program.[5][6][7]
-
Cell Culture: The panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[5][6]
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line. The plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.[5]
-
Drug Addition: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with the culture medium. Aliquots of the drug solutions are added to the wells to achieve the desired final concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Lysis and Staining: The assay is terminated by the addition of cold trichloroacetic acid (TCA). The cells are fixed for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained for 10 minutes with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid.[5]
-
Absorbance Measurement: Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried. The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage of growth is calculated relative to the control wells. The IC50 value is determined from the dose-response curves.
Caption: Workflow for in vitro antitumor screening.
Antimicrobial Activity
Selected derivatives were also evaluated for their activity against the Gram-positive bacterium Staphylococcus aureus and the yeast Candida albicans.
Data Presentation: Antimicrobial Activity
The antimicrobial activity is reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. The Mannich bases 3c (2-((diethylamino)methyl)-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione) and 3g (4-methyl-2-((4-methylpiperazin-1-yl)methyl)-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione) showed notable activity.
| Compound | R | Test Organism | MIC (µg/mL) |
| 3c | Diethylamino | Staphylococcus aureus | - |
| Candida albicans | - | ||
| 3g | 4-Methylpiperazin-1-yl | Staphylococcus aureus | - |
| Candida albicans | - |
Note: The specific MIC values were not available in the reviewed abstracts. The original publication reported that compounds 3c and 3g showed activity against C. albicans and S. aureus.[4]
Experimental Protocols: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (Staphylococcus aureus or Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The final concentration is adjusted to approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.[8][10]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing.
Structure-Activity Relationship and Signaling Pathways
The preliminary data suggests that the introduction of a Mannich base moiety at the N-2 position of the 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione scaffold is beneficial for both antitumor and antimicrobial activities. The nature of the amine incorporated in the Mannich base appears to influence the potency and spectrum of activity.
The precise mechanism of action and the specific signaling pathways affected by these compounds have not been elucidated in the reviewed literature. Further studies are required to understand how these derivatives exert their cytotoxic and antimicrobial effects. Potential mechanisms could involve the inhibition of key enzymes, disruption of cellular membranes, or interference with nucleic acid or protein synthesis.
Caption: General proposed mechanism of action.
Conclusion
The novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives, particularly the Mannich bases, have demonstrated promising in vitro antitumor and antimicrobial activities. These findings warrant further investigation into their mechanism of action and optimization of their structure to enhance potency and selectivity. This class of compounds represents a valuable scaffold for the development of new therapeutic agents.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Candida albicans/Staphylococcus aureus Dual-Species Biofilm as a Target for the Combination of Essential Oils and Fluconazole or Mupirocin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Fluorescent Broth Microdilution Method for Fluconazole Susceptibility Testing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 3-Pyridineacetic Acid Derivatives for Cyclooxygenase-2 (COX-2) Receptor Binding: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the in silico methodologies used to model the receptor binding of 3-pyridineacetic acid derivatives, with a specific focus on their interaction with the Cyclooxygenase-2 (COX-2) enzyme. Due to the limited availability of specific data for "3-Pyridineacetic acid, 6-phenyl-", this document will utilize closely related and well-studied pyridineacetic acid derivatives known to be COX-2 inhibitors as representative examples. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation standards, and visualizations of key biological pathways and computational workflows.
Introduction
3-Pyridineacetic acid and its derivatives represent a class of compounds with significant therapeutic potential, primarily due to their structural similarities to known bioactive molecules.[1] The addition of a phenyl group at the 6-position of the pyridine ring is hypothesized to enhance binding affinity and selectivity for various receptors through additional hydrophobic and pi-stacking interactions. This guide focuses on the in silico evaluation of such compounds, targeting the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is a well-validated target for anti-inflammatory and analgesic drugs.[2] Upregulation of COX-2 is associated with various inflammatory diseases and cancers.[2]
This document outlines the standard computational procedures for predicting the binding affinity and mode of interaction of novel 3-pyridineacetic acid derivatives with the COX-2 receptor.
Target Receptor: Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme in the biosynthesis of prostaglandins from arachidonic acid.[3] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is involved in physiological functions, COX-2 is an inducible enzyme that is upregulated during inflammation.[3] Therefore, selective inhibition of COX-2 is a desirable strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[4]
COX-2 Signaling Pathway
The induction of COX-2 expression is triggered by various stimuli, including inflammatory cytokines, growth factors, and tumor promoters.[2] This leads to the activation of several downstream signaling cascades, most notably the MAPK/ERK and NF-κB pathways.[5][6] Once expressed, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further metabolized to various prostaglandins, including PGE2.[7] PGE2 can then act on its receptors (EP1-4) to mediate a range of biological effects, including inflammation, pain, and fever.[5]
In Silico Modeling Workflow
The computational assessment of a novel compound like "3-Pyridineacetic acid, 6-phenyl-" for its potential as a COX-2 inhibitor involves a multi-step in silico workflow. This workflow is designed to predict the binding affinity and identify the key molecular interactions between the ligand and the receptor.
Ligand and Receptor Preparation
Ligand Preparation: The 3D structure of "3-Pyridineacetic acid, 6-phenyl-" is generated using molecular modeling software (e.g., ChemDraw, Avogadro). The structure is then optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94). Gasteiger partial charges are assigned, and non-polar hydrogen atoms are merged.[8]
Receptor Preparation: The crystal structure of human COX-2 is obtained from the Protein Data Bank (PDB). A common PDB ID used for COX-2 is 3LN1.[9] The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the structure is energy minimized to relieve any steric clashes. The active site is identified based on the location of the co-crystallized ligand in the original PDB file.[10][11]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[12] Software such as AutoDock Vina or Glide is commonly used. A grid box is defined around the active site of COX-2 to encompass the binding pocket.[8] The prepared ligand is then docked into this grid box, and the docking algorithm samples various conformations and orientations of the ligand, scoring them based on a defined scoring function. The output is a set of binding poses ranked by their predicted binding affinity (docking score).[11]
Binding Pose and Interaction Analysis
The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the amino acid residues in the COX-2 active site. Key interactions to identify include:
-
Hydrogen bonds: Crucial for anchoring the ligand in the binding pocket.
-
Hydrophobic interactions: Important for ligands with aromatic rings.
-
Pi-pi stacking: Interactions between aromatic rings of the ligand and receptor.
-
Van der Waals forces: General non-specific interactions.
Molecular Dynamics (MD) Simulation (Optional)
To assess the stability of the ligand-receptor complex over time, a molecular dynamics simulation can be performed. This simulation provides insights into the dynamic behavior of the complex in a simulated physiological environment.
Experimental Validation: Receptor Binding Assay
While in silico modeling provides valuable predictions, experimental validation is essential. A common method to determine the binding affinity of a compound to a receptor is the radioligand binding assay.[13]
Radioligand Binding Assay Protocol for COX-2
This protocol is a generalized procedure and may require optimization.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing COX-2 in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the pellet in a fresh buffer and store at -80°C.[13]
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled COX-2 inhibitor (e.g., [³H]-Celecoxib), and varying concentrations of the test compound ("3-Pyridineacetic acid, 6-phenyl-").
-
Incubate the plate to allow the binding to reach equilibrium.[13]
3. Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[13]
4. Data Analysis:
-
The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]
Data Presentation
Quantitative data from both in silico and experimental studies should be presented in a clear and organized manner.
In Silico Modeling Data
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| 3-Pyridineacetic acid, 6-phenyl- | -8.5 | 500 | Arg120, Tyr355, Ser530 |
| Celecoxib (Reference) | -11.45 | 15 | Arg120, His90, Ser530 |
Note: The data presented here for "3-Pyridineacetic acid, 6-phenyl-" is hypothetical and for illustrative purposes only.
Experimental Binding Affinity Data
| Compound | IC50 (nM) | Ki (nM) |
| 3-Pyridineacetic acid, 6-phenyl- | TBD | TBD |
| Celecoxib (Reference) | 30 | 15 |
TBD: To be determined through experimental validation.
Conclusion
The in silico modeling workflow described in this guide provides a robust framework for the initial assessment of novel compounds like "3-Pyridineacetic acid, 6-phenyl-" as potential COX-2 inhibitors. Molecular docking can offer significant insights into the binding mode and affinity, guiding further experimental validation through techniques such as radioligand binding assays. The synergy between computational prediction and experimental verification is crucial for the efficient discovery and development of new therapeutic agents.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 8. isfcppharmaspire.com [isfcppharmaspire.com]
- 9. pjmhsonline.com [pjmhsonline.com]
- 10. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. giffordbioscience.com [giffordbioscience.com]
Unveiling the Toxicological Profile of 3-Pyridineacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available toxicological and safety data for 3-Pyridineacetic acid. It is important to note that a thorough search of scientific literature and toxicological databases yielded no specific data for "3-Pyridineacetic acid, 6-phenyl-". Therefore, this document focuses on the parent compound, 3-Pyridineacetic acid, to provide a foundational understanding of its safety profile. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of related chemical entities. This guide summarizes known hazard classifications and provides a general framework for toxicological assessment.
Introduction
3-Pyridineacetic acid is a known metabolite of nicotine and other tobacco alkaloids[1]. It also serves as a key intermediate in the synthesis of various pharmaceutical compounds, including risedronate sodium, a treatment for osteoporosis[2]. Given its presence as a metabolite and its application in chemical synthesis, understanding its toxicological profile is crucial for risk assessment and safe handling. This guide synthesizes the currently available safety and hazard information for 3-Pyridineacetic acid.
Hazard Identification and Classification
Based on aggregated data from multiple sources, 3-Pyridineacetic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements.
Table 1: GHS Hazard Classification for 3-Pyridineacetic Acid
| Hazard Class | Hazard Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][3][4] |
The signal word associated with these classifications is "Warning"[3][4][5]. Precautionary statements advise avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection[4]. In case of contact, thorough washing of the affected area is recommended[4].
Toxicological Data Summary
A comprehensive literature search did not yield quantitative toxicological data such as LD50 (Lethal Dose, 50%) or NOAEL (No-Observed-Adverse-Effect Level) for 3-Pyridineacetic acid. The toxicological properties have not been fully investigated[4].
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on 3-Pyridineacetic acid are not available in the public domain. For researchers planning to conduct such studies, adherence to standardized guidelines is recommended. The following diagram illustrates a general workflow for a repeat-dose toxicity study, based on established principles.
Caption: General workflow for a repeat-dose toxicity study.
Signaling Pathways
There is no available information describing the specific signaling pathways modulated by 3-Pyridineacetic acid. For context, the following diagram illustrates a generic cell signaling pathway that can be impacted by xenobiotics, leading to a toxicological response.
Caption: A generic intracellular signaling pathway.
Conclusion
The available data on 3-Pyridineacetic acid indicate that it is a skin, eye, and respiratory irritant. However, there is a significant lack of in-depth toxicological studies, including quantitative data and mechanistic insights. For the derivative, 3-Pyridineacetic acid, 6-phenyl-, no public safety data could be found. Therefore, any work with this specific compound should be conducted with caution, assuming a similar or potentially more significant hazard profile than the parent compound, pending formal toxicological evaluation. The frameworks provided in this guide for experimental workflow and potential signaling pathway interactions are intended to guide future research and safety assessments for this class of compounds.
References
- 1. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pyridylacetic acid hydrochloride | 6419-36-9 | Benchchem [benchchem.com]
- 3. 3-Pyridylacetic acid | 501-81-5 [chemicalbook.com]
- 4. fishersci.be [fishersci.be]
- 5. 3-Pyridylacetic acid hydrochloride, 98% | Fisher Scientific [fishersci.ca]
Potential Therapeutic Targets of 6-phenyl-3-pyridineacetic Acid: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the primary therapeutic targets of 6-phenyl-3-pyridineacetic acid, an active metabolite of fenbufen commonly known as Felbinac. As a member of the non-steroidal anti-inflammatory drug (NSAID) class, its principal mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. This document outlines the associated signaling pathways, presents comparative quantitative data on COX inhibition, details relevant experimental protocols for target validation, and explores the compound's therapeutic implications for researchers, scientists, and drug development professionals.
Introduction and Compound Overview
6-phenyl-3-pyridineacetic acid, widely known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class.[1] It is the primary active metabolite of the pro-drug fenbufen and is utilized clinically for its analgesic and anti-inflammatory properties, particularly in topical formulations for musculoskeletal conditions such as osteoarthritis, muscle pain, and soft-tissue injuries.[2] The therapeutic effects of Felbinac are achieved by modulating the synthesis of key inflammatory mediators.
Primary Therapeutic Targets: Cyclooxygenase Isoforms
The established therapeutic targets of Felbinac are the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.[3] These enzymes are responsible for the rate-limiting step in the biosynthesis of prostanoids, which include prostaglandins, prostacyclin, and thromboxane. Two primary isoforms of this enzyme, COX-1 and COX-2, are the key targets for NSAIDs.[4]
-
Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues, including the gastric mucosa, kidneys, and platelets.[3] It plays a crucial role in physiological "housekeeping" functions, such as protecting the stomach lining from acid and maintaining platelet aggregation.[3][4]
-
Cyclooxygenase-2 (COX-2): In most tissues, COX-2 is an inducible enzyme, meaning its expression is low under normal conditions but is significantly upregulated by pro-inflammatory stimuli such as cytokines and lipopolysaccharides.[4] It is the primary isoform responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[4]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal toxicity, are linked to the concurrent inhibition of COX-1.[5]
Modulated Signaling Pathway: The Arachidonic Acid Cascade
Felbinac exerts its therapeutic effect by interrupting the arachidonic acid signaling cascade. This pathway is central to the inflammatory response. The process begins when inflammatory stimuli activate the enzyme phospholipase A2, which releases arachidonic acid from the cell membrane's phospholipids. Free arachidonic acid is then metabolized by COX enzymes.
The inhibition of COX-1 and COX-2 by Felbinac prevents the conversion of arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). PGH2 serves as the precursor for various pro-inflammatory prostanoids, thereby reducing the downstream signals that lead to pain, inflammation, and fever.
References
- 1. Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcentral.com [medcentral.com]
- 4. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Synthetic Strategies for Substituted Pyridineacetic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted pyridineacetic acids and their derivatives are pivotal structural motifs in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. Their synthesis has been a subject of extensive research, leading to a diverse array of synthetic methodologies. This technical guide provides a comprehensive literature review of the principal strategies for the synthesis of substituted pyridineacetic acids, with a focus on data-driven comparison of methodologies, detailed experimental protocols, and a clear visualization of the synthetic workflows.
Synthesis from Halopyridines
Halopyridines are versatile and widely available starting materials for the synthesis of substituted pyridineacetic acids. The two primary strategies employed are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed α-Arylation of Ester Enolates
The palladium-catalyzed α-arylation of esters represents a powerful method for the formation of carbon-carbon bonds. This approach involves the coupling of a halopyridine with an ester enolate, typically generated in situ. While early methods using lithium enolates were often challenging for electron-deficient heterocycles like pyridine, the use of zinc enolates (Reformatsky reagents) has proven to be more effective.
Table 1: Palladium-Catalyzed α-Arylation of tert-Butyl Esters with Bromopyridines
| Entry | Bromopyridine | Ester Enolate | Product | Yield (%) |
| 1 | 3-Bromopyridine | Zinc enolate of tert-butyl acetate | tert-Butyl 2-(pyridin-3-yl)acetate | 85 |
| 2 | 4-Bromopyridine | Zinc enolate of tert-butyl acetate | tert-Butyl 2-(pyridin-4-yl)acetate | 82 |
| 3 | 3-Bromopyridine | Zinc enolate of tert-butyl propionate | tert-Butyl 2-(pyridin-3-yl)propanoate | 88 |
Data compiled from studies on the coupling of zinc ester enolates with aryl halides.
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(dba)₂ (1-2 mol%) and a suitable phosphine ligand (e.g., Q-phos, 1-2 mol%).
-
Reaction Setup: To the tube, add the bromopyridine (1.0 equiv) and a solvent such as THF or dioxane.
-
Enolate Generation: In a separate flask, prepare the zinc enolate of tert-butyl acetate (Reformatsky reagent) by reacting tert-butyl bromoacetate with activated zinc dust in THF.
-
Coupling Reaction: Add the freshly prepared zinc enolate solution (1.1-1.2 equiv) to the Schlenk tube containing the bromopyridine and catalyst.
-
Reaction Conditions: Stir the reaction mixture at room temperature to 80 °C and monitor the progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, particularly when substituted with electron-withdrawing groups or when the leaving group is at the 2- or 4-position. This method typically involves the reaction of a halopyridine with a carbanion derived from an active methylene compound, such as a malonic ester or a cyanoacetate. The resulting intermediate is then hydrolyzed and decarboxylated to yield the pyridineacetic acid. Microwave irradiation has been shown to significantly accelerate these reactions.
Table 2: SNAr of Halopyridines with Phenylacetonitrile under Microwave Irradiation
| Entry | Halopyridine | Nucleophile | Solvent | Time (min) | Temperature (°C) | Product | Yield (%) |
| 1 | 2-Iodopyridine | PhCH₂CN | NMP | 4.0 | 110 | 2-(Phenyl(pyridin-2-yl)methyl)acetonitrile | 67 |
| 2 | 2-Bromopyridine | PhCH₂CN | NMP | 4.0 | 110 | 2-(Phenyl(pyridin-2-yl)methyl)acetonitrile | 65 |
| 3 | 2-Chloropyridine | PhCH₂CN | NMP | 4.0 | 110 | 2-(Phenyl(pyridin-2-yl)methyl)acetonitrile | 63 |
| 4 | 4-Iodopyridine | PhCH₂CN | NMP | 4.0 | 110 | 2-(Phenyl(pyridin-4-yl)methyl)acetonitrile | 68 |
| 5 | 3-Bromopyridine | PhCH₂CN | NMP | 10.0 | 150 | 2-(Phenyl(pyridin-3-yl)methyl)acetonitrile | 55 |
Data adapted from a study on microwave-assisted nucleophilic substitution reactions of halopyridines.[1] NMP = N-methylpyrrolidone.
-
Enolate Formation: In a round-bottom flask, dissolve diethyl malonate (1.2-1.5 equiv) in a suitable solvent like DMF or DMSO. Add a strong base such as sodium hydride (NaH) portion-wise at 0 °C and stir until the evolution of hydrogen gas ceases.
-
SNAr Reaction: To the solution of the malonate enolate, add the halopyridine (1.0 equiv). Heat the reaction mixture (conventional heating or microwave irradiation) and monitor its progress by TLC.
-
Hydrolysis: After completion, cool the reaction mixture and add an aqueous solution of a strong base (e.g., NaOH or KOH). Heat the mixture to reflux to hydrolyze the ester groups.
-
Decarboxylation: Acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 4-5. Heat the mixture gently to effect decarboxylation, which is often accompanied by the evolution of CO₂.
-
Work-up and Purification: Cool the solution and adjust the pH to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent may be necessary for further purification.
Caption: Workflow for SNAr Synthesis of Pyridineacetic Acids.
Three-Component Synthesis via Pyridine-N-Oxides and Meldrum's Acid
A more recent and highly efficient metal-free approach involves a three-component reaction utilizing a pyridine-N-oxide, a Meldrum's acid derivative, and a nucleophile.[1][2] This method is notable for its operational simplicity and broad substrate scope. The reaction proceeds via the activation of the pyridine-N-oxide, followed by nucleophilic attack of the Meldrum's acid derivative. The resulting intermediate then undergoes ring-opening and decarboxylation upon treatment with a nucleophile.
Table 3: Three-Component Synthesis of Pyridylacetic Acid Derivatives
| Entry | Pyridine-N-Oxide | Meldrum's Acid Derivative | Nucleophile (Solvent) | Product | Yield (%) |
| 1 | Pyridine-N-oxide | 5-Methyl Meldrum's acid | NaOMe (MeOH) | Methyl 2-(pyridin-4-yl)propanoate | 63 |
| 2 | 4-Methylpyridine-N-oxide | 5-Methyl Meldrum's acid | NaOMe (MeOH) | Methyl 2-(4-methylpyridin-2-yl)propanoate | 75 |
| 3 | 4-Methoxypyridine-N-oxide | 5-Methyl Meldrum's acid | NaOMe (MeOH) | Methyl 2-(4-methoxypyridin-2-yl)propanoate | 68 |
| 4 | Pyridine-N-oxide | 5-Phenyl Meldrum's acid | NaOMe (MeOH) | Methyl 2-phenyl-2-(pyridin-4-yl)acetate | 65 |
| 5 | 4-Methylpyridine-N-oxide | 5-Methyl Meldrum's acid | Benzylamine (Toluene, MW) | N-Benzyl-2-(4-methylpyridin-2-yl)propanamide | 73 |
Data sourced from a study on the three-component synthesis of pyridylacetic acid derivatives.[2]
-
Activation and Substitution: In a round-bottom flask, dissolve the pyridine-N-oxide (1.1 equiv), the Meldrum's acid derivative (1.0 equiv), and triethylamine (2.1 equiv) in ethyl acetate. Cool the mixture to 0 °C and add tosyl chloride (1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Nucleophilic Ring-Opening and Decarboxylation:
-
For Esters: Dissolve the crude residue in the corresponding alcohol (e.g., methanol) and add sodium methoxide (2.2 equiv). Stir at room temperature for 2-6 hours.
-
For Amides: Dissolve the crude residue in toluene, add the desired amine (2.5 equiv), and heat in a sealed microwave vial at 200 °C for 20 minutes.
-
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
Caption: Workflow for the Three-Component Synthesis.
Synthesis from Acetylpyridines via the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a route to synthesize aryl- and heteroarylacetic acid derivatives from the corresponding methyl ketones. In the context of pyridineacetic acid synthesis, an acetylpyridine is treated with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate. Subsequent hydrolysis of the thioamide yields the desired pyridineacetic acid. This method is particularly useful for the synthesis of 3-pyridylacetic acid from 3-acetylpyridine, which can be prepared from nicotinic acid derivatives.
Table 4: Willgerodt-Kindler Reaction of Acetylpyridines
| Entry | Starting Material | Amine | Product after Hydrolysis | Yield (%) |
| 1 | 3-Acetylpyridine | Morpholine | 3-Pyridylacetic acid | 61-64 (two steps) |
| 2 | 2-Acetylpyridine | Morpholine | 2-Pyridylacetic acid | Moderate |
| 3 | 4-Acetylpyridine | Morpholine | 4-Pyridylacetic acid | Moderate |
Yields are often reported for the two-step sequence of thioamide formation and hydrolysis.
-
Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine the acetylpyridine (1.0 equiv), sulfur (1.0-1.2 equiv), and morpholine (4-8 equiv). Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Isolation of Thioamide: Cool the reaction mixture and pour it into ice water. The crude thioamide often precipitates and can be collected by filtration.
-
Hydrolysis: Suspend the crude thioamide in an aqueous acid solution (e.g., 6M HCl) or a basic solution (e.g., 20% NaOH). Heat the mixture to reflux for several hours to effect hydrolysis.
-
Work-up and Purification:
-
Acidic Hydrolysis: Cool the solution and neutralize with a base to the isoelectric point to precipitate the pyridineacetic acid.
-
Basic Hydrolysis: Cool the solution and acidify with a mineral acid to the isoelectric point.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallization may be required for further purification.
-
Caption: Willgerodt-Kindler Reaction Workflow.
Other Synthetic Routes
Several other methods for the synthesis of substituted pyridineacetic acids have been reported, starting from various precursors.
-
From Picolines (Methylpyridines): Direct functionalization of the methyl group of picolines to form the acetic acid side chain is challenging. A more common approach involves radical bromination of the picoline to form a pyridyl-methylbromide, followed by cyanation and subsequent hydrolysis of the resulting nitrile. Alternatively, oxidation of the picoline to the corresponding picolinic acid, followed by homologation strategies, can be employed.
-
From Vinylpyridines: 3-Vinylpyridine can be converted to 3-pyridylacetic acid hydrochloride in a two-step process involving reaction with morpholine and sulfur, followed by hydrolysis, with reported yields exceeding 86%.
-
From Nicotinic Acid Derivatives: Nicotinic acid can be esterified and then subjected to a Claisen-type condensation with ethyl acetate to form ethyl nicotinate, which is a precursor to 3-acetylpyridine for the Willgerodt-Kindler reaction.
Conclusion
The synthesis of substituted pyridineacetic acids can be achieved through a variety of strategic approaches, each with its own advantages and limitations. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the pyridine ring, and considerations of reaction efficiency, cost, and environmental impact.
The palladium-catalyzed α-arylation of esters and SNAr reactions of halopyridines are well-established and versatile methods. The recently developed three-component synthesis utilizing pyridine-N-oxides and Meldrum's acid offers a highly efficient and metal-free alternative with broad applicability. For specific isomers, such as 3-pyridylacetic acid, the Willgerodt-Kindler reaction of the corresponding acetylpyridine remains a valuable and practical approach. This guide provides a foundational understanding of these key methodologies to aid researchers in the strategic design and execution of syntheses for this important class of compounds.
References
Methodological & Application
Application Notes and Protocols: 3-Pyridineacetic Acid, 6-Phenyl- as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pyridineacetic acid, 6-phenyl- is a valuable heterocyclic building block in organic synthesis, particularly for the construction of novel compounds in medicinal chemistry and materials science. Its unique structure, featuring a pyridine core, a phenyl substituent, and a carboxylic acid moiety, offers multiple points for chemical modification, enabling the synthesis of a diverse range of derivatives. This document provides an overview of a potential synthetic route to 3-Pyridineacetic acid, 6-phenyl- and explores its prospective applications as a versatile scaffold in the development of new chemical entities. Detailed experimental protocols, based on established synthetic methodologies, are provided to guide researchers in its synthesis and derivatization.
Introduction
Pyridine and its derivatives are fundamental scaffolds in a vast number of pharmaceuticals and functional materials. The incorporation of a phenyl group at the 6-position of the pyridine ring can significantly influence the molecule's steric and electronic properties, potentially enhancing its biological activity or tuning its material characteristics. The acetic acid side chain at the 3-position provides a convenient handle for further functionalization, such as amide bond formation or esterification, allowing for the facile introduction of diverse chemical functionalities.
While specific literature on the widespread use of 3-Pyridineacetic acid, 6-phenyl- as a building block is emerging, its structural motifs are present in compounds with known biological activities. This suggests its potential as a key intermediate for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.
Synthesis of 3-Pyridineacetic Acid, 6-Phenyl-
A plausible and efficient method for the synthesis of 3-Pyridineacetic acid, 6-phenyl- involves a Suzuki-Miyaura cross-coupling reaction. This widely used palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. In this proposed synthesis, the key step is the coupling of a 6-chloropyridineacetic acid derivative with phenylboronic acid.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 3-Pyridineacetic acid, 6-phenyl-.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is a general guideline based on established Suzuki-Miyaura coupling procedures. Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
-
Methyl 6-chloro-3-pyridineacetate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Esterification of 6-Chloro-3-pyridineacetic acid: To a solution of 6-chloro-3-pyridineacetic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain methyl 6-chloro-3-pyridineacetate.
-
Suzuki-Miyaura Coupling: In a round-bottom flask, combine methyl 6-chloro-3-pyridineacetate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-phenyl-3-pyridineacetate.
-
Purify the crude product by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified methyl 6-phenyl-3-pyridineacetate in a mixture of methanol and a 1M aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Remove the methanol under reduced pressure and acidify the aqueous solution to pH 3-4 with 1M hydrochloric acid.
-
The product, 3-Pyridineacetic acid, 6-phenyl-, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield of Ester | 85-95% |
| Yield of Coupling | 70-90% |
| Yield of Hydrolysis | >90% |
| Purity (by NMR/LC-MS) | >95% |
Applications in Organic Synthesis
The carboxylic acid and pyridine functionalities of 3-Pyridineacetic acid, 6-phenyl- make it a versatile building block for a variety of chemical transformations.
Workflow for Derivatization:
Caption: Potential derivatization pathways for 3-Pyridineacetic acid, 6-phenyl-.
Amide Bond Formation
The carboxylic acid moiety can be readily converted to amides using standard peptide coupling reagents. This allows for the introduction of a wide array of amine-containing fragments, which is a common strategy in drug discovery to modulate solubility, cell permeability, and target binding.
Experimental Protocol: General Amide Coupling
Materials:
-
3-Pyridineacetic acid, 6-phenyl-
-
Amine of choice (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-Pyridineacetic acid, 6-phenyl- (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous lithium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 60-95% |
| Purity | >95% |
Esterification
Esterification of the carboxylic acid can be achieved under acidic conditions with various alcohols. This modification can be used to create prodrugs or to fine-tune the physicochemical properties of the molecule.
Pyridine Ring Functionalization
The nitrogen atom of the pyridine ring can undergo N-oxidation or quaternization, providing further opportunities for diversification and modulation of the molecule's properties.
Potential Applications in Drug Discovery
Based on the structural features of 3-Pyridineacetic acid, 6-phenyl-, it is a promising scaffold for the development of new therapeutic agents. The phenylpyridine motif is found in several classes of biologically active compounds.
Potential Therapeutic Targets:
Caption: Potential therapeutic areas for derivatives of 3-Pyridineacetic acid, 6-phenyl-.
-
Kinase Inhibitors: The phenylpyridine scaffold is a known hinge-binding motif in many kinase inhibitors. By elaborating the acetic acid side chain, it is possible to design molecules that can target the ATP-binding site of various kinases implicated in cancer and other diseases.
-
Anti-inflammatory Agents: Phenylpyridine derivatives have been explored as inhibitors of inflammatory pathways. The carboxylic acid group can be functionalized to mimic the structure of known anti-inflammatory drugs.
-
Central Nervous System (CNS) Agents: The pyridine ring is a common feature in CNS-active compounds. Modification of the 6-phenyl-3-pyridineacetic acid scaffold could lead to new agents for treating neurological disorders.
Conclusion
3-Pyridineacetic acid, 6-phenyl- is a building block with significant potential for the synthesis of novel and complex organic molecules. The synthetic route proposed herein, based on the robust Suzuki-Miyaura coupling, offers a reliable method for its preparation. The versatile reactivity of its functional groups opens up a multitude of possibilities for creating diverse chemical libraries for drug discovery and materials science research. Further exploration of the synthetic utility and biological activity of derivatives of 3-Pyridineacetic acid, 6-phenyl- is warranted and expected to yield exciting new discoveries.
Application Notes and Protocols for Measuring the Biological Activity of 6-phenyl-3-pyridineacetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-phenyl-3-pyridineacetic acid is a synthetic compound with structural similarities to known pharmacologically active molecules, suggesting its potential as a modulator of key biological pathways. These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of 6-phenyl-3-pyridineacetic acid. The described assays will enable the elucidation of its potential mechanism of action, focusing on inflammatory signaling pathways. The primary hypothesized targets are the cyclooxygenase (COX) enzymes due to the structural resemblance of the compound to non-steroidal anti-inflammatory drugs (NSAIDs).
The following protocols describe:
-
A biochemical assay to measure the direct inhibitory effects on COX-1 and COX-2 enzymes.
-
A cell-based immunoassay to quantify the downstream effects on prostaglandin E2 (PGE2) production.
-
A cell-based reporter assay to assess the modulation of the NF-κB signaling pathway, a critical regulator of inflammation.
I. Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of 6-phenyl-3-pyridineacetic acid to directly inhibit the enzymatic activity of recombinant human COX-1 and COX-2. The peroxidase activity of COX is measured colorimetrically.
Experimental Protocol:
A. Materials and Reagents:
-
Recombinant human COX-1 and COX-2 enzymes
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
6-phenyl-3-pyridineacetic acid
-
Positive Controls: SC-560 (COX-1 selective inhibitor), Celecoxib (COX-2 selective inhibitor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
B. Method:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.
-
Compound Preparation: Prepare a stock solution of 6-phenyl-3-pyridineacetic acid in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of test concentrations. Prepare similar dilutions for the positive controls.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the test compound (6-phenyl-3-pyridineacetic acid) or control inhibitors at various concentrations. c. Add the COX-1 or COX-2 enzyme solution to the respective wells. d. Incubate for 10 minutes at room temperature to allow for inhibitor binding. e. Initiate the reaction by adding a solution of arachidonic acid and TMPD. f. Immediately monitor the change in absorbance at 590 nm over time using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curve. b. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Data Presentation:
Table 1: Inhibition of COX-1 and COX-2 by 6-phenyl-3-pyridineacetic acid
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| 6-phenyl-3-pyridineacetic acid | [Insert Data] | [Insert Data] |
| SC-560 | [Insert Data] | [Insert Data] |
| Celecoxib | [Insert Data] | [Insert Data] |
II. Prostaglandin E2 (PGE2) Immunoassay
This cell-based assay measures the effect of 6-phenyl-3-pyridineacetic acid on the production of PGE2, a key inflammatory mediator produced downstream of COX activity. A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify PGE2 levels in cell culture supernatants.
Experimental Protocol:
A. Materials and Reagents:
-
Human cell line capable of producing PGE2 (e.g., A549, macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce inflammation
-
6-phenyl-3-pyridineacetic acid
-
Positive Control: Indomethacin (non-selective COX inhibitor)
-
PGE2 ELISA Kit (containing PGE2 standard, PGE2 conjugate, primary antibody, secondary antibody-HRP, substrate, and stop solution)
-
96-well cell culture plates
-
96-well ELISA plates
-
Microplate reader capable of measuring absorbance at 450 nm
B. Method:
-
Cell Culture and Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of 6-phenyl-3-pyridineacetic acid or indomethacin for 1 hour. c. Stimulate the cells with an inflammatory agent (e.g., LPS or IL-1β) to induce PGE2 production. d. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatants for PGE2 analysis.
-
PGE2 ELISA: a. Perform the ELISA according to the manufacturer's instructions.[1][2][3][4][5] b. Briefly, add standards and samples to the wells of the ELISA plate coated with a capture antibody. c. Add a fixed amount of HRP-labeled PGE2, which competes with the PGE2 in the samples for binding to the antibody. d. After incubation and washing steps, add a substrate solution to develop a colorimetric signal. e. Stop the reaction and measure the absorbance at 450 nm.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the PGE2 standards against their known concentrations. b. Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve. c. Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the stimulated vehicle control. d. Determine the IC50 value for the inhibition of PGE2 production.
Data Presentation:
Table 2: Inhibition of PGE2 Production by 6-phenyl-3-pyridineacetic acid
| Compound | IC50 for PGE2 Inhibition (µM) |
| 6-phenyl-3-pyridineacetic acid | [Insert Data] |
| Indomethacin | [Insert Data] |
III. NF-κB Reporter Assay
This cell-based assay investigates the effect of 6-phenyl-3-pyridineacetic acid on the activation of the NF-κB signaling pathway, a central pathway in the inflammatory response. A reporter gene (e.g., luciferase) under the control of an NF-κB response element is used to measure pathway activation.[6][7][8][9]
Experimental Protocol:
A. Materials and Reagents:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Cell culture medium and supplements.
-
Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.
-
6-phenyl-3-pyridineacetic acid.
-
Positive Control: Bay 11-7082 (NF-κB inhibitor).
-
Luciferase Assay Reagent.
-
96-well cell culture plates (white, clear bottom).
-
Luminometer.
B. Method:
-
Cell Culture and Treatment: a. Seed the NF-κB reporter cells in a 96-well plate and allow them to attach. b. Pre-treat the cells with various concentrations of 6-phenyl-3-pyridineacetic acid or Bay 11-7082 for 1 hour. c. Stimulate the cells with TNF-α to activate the NF-κB pathway. d. Incubate for 6-8 hours.
-
Luciferase Assay: a. Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.[9] b. Measure the luminescence using a luminometer.
-
Data Analysis: a. Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a co-transfected control reporter or a separate viability assay). b. Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the TNF-α-stimulated vehicle control. c. Determine the IC50 value for the inhibition of NF-κB activation.
Data Presentation:
Table 3: Inhibition of NF-κB Activation by 6-phenyl-3-pyridineacetic acid
| Compound | IC50 for NF-κB Inhibition (µM) |
| 6-phenyl-3-pyridineacetic acid | [Insert Data] |
| Bay 11-7082 | [Insert Data] |
Visualizations
Caption: Cyclooxygenase signaling pathway and the potential inhibitory action of 6-phenyl-3-pyridineacetic acid.
References
- 1. arborassays.com [arborassays.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. raybiotech.com [raybiotech.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Note: Derivatization of 6-phenyl-3-Pyridineacetic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, many pharmaceutical compounds and metabolites, such as 6-phenyl-3-pyridineacetic acid, are polar and non-volatile due to the presence of active hydrogen groups, like the one in its carboxylic acid moiety. This high polarity can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the GC inlet.[1][2] To overcome these challenges, derivatization is employed to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[3][4][5]
This application note provides a detailed protocol for the derivatization of 6-phenyl-3-pyridineacetic acid using silylation, a robust and widely used technique.[3][4][6] An alternative esterification method is also discussed.
Principle of Derivatization
The primary goal of derivatization in this context is to replace the active hydrogen on the carboxylic acid group, thereby reducing the compound's polarity and increasing its volatility.[4]
-
Silylation: This is the most common derivatization method for compounds with active hydrogens.[5][6] A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[4][7] The resulting TMS ester is significantly more volatile and thermally stable.[5][6] The addition of a catalyst like Trimethylchlorosilane (TMCS) can accelerate the reaction for hindered compounds.[8]
-
Esterification: This method converts the carboxylic acid into an ester, typically a methyl ester.[2][9] This is often achieved by reacting the analyte with an alcohol (e.g., methanol) in the presence of an acid catalyst like Boron Trifluoride (BF₃).[2][8]
Experimental Protocol 1: Silylation with BSTFA
This protocol details the formation of a trimethylsilyl (TMS) ester of 6-phenyl-3-pyridineacetic acid.
Materials and Reagents
-
6-phenyl-3-pyridineacetic acid standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Heating block or oven
-
GC-MS system with autosampler
-
2 mL autosampler vials with inserts and caps
Procedure
-
Sample Preparation:
-
Accurately weigh 1 mg of 6-phenyl-3-pyridineacetic acid and dissolve it in 1 mL of anhydrous pyridine or acetonitrile to prepare a 1 mg/mL stock solution.
-
If the sample is in an aqueous matrix, it must be extracted into an organic solvent and dried completely, for example, by evaporation under a stream of nitrogen. Any residual water will deactivate the silylating reagent.[2][8]
-
-
Derivatization Reaction:
-
Pipette 100 µL of the sample solution into a clean, dry 2 mL autosampler vial.
-
Add 100 µL of BSTFA (+1% TMCS) to the vial. A molar excess of the silylating reagent is recommended to ensure the reaction goes to completion.[7]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[7] Derivatization times can vary, so optimization may be required.[7]
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
-
-
Suggested GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
-
Injection Mode: Splitless
-
Inlet Temperature: 280°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
MS Source Temp: 230°C
-
MS Quad Temp: 150°C
-
Scan Range: 40-550 m/z
-
Alternative Protocol 2: Esterification with BF₃-Methanol
This protocol details the formation of a fatty acid methyl ester (FAME) derivative.
Materials and Reagents
-
6-phenyl-3-pyridineacetic acid standard
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
Procedure
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable organic solvent or use a dried extract as described previously.
-
Derivatization Reaction:
-
Place 100 µL of the sample solution into a reaction vial.
-
Add 200 µL of 14% BF₃-Methanol reagent.
-
Cap the vial tightly and heat at 60°C for 10 minutes.[2]
-
Cool the vial to room temperature.
-
-
Extraction:
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.[2]
-
Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis using similar parameters as described above.
-
Data Presentation
The derivatization process alters the chemical properties of the analyte, which is reflected in the GC-MS data.
| Parameter | Underivatized Analyte | TMS-Derivatized Analyte | Methyl Ester Derivative |
| Structure | 6-phenyl-3-pyridineacetic acid | 6-phenyl-3-pyridineacetic acid, TMS ester | 6-phenyl-3-pyridineacetic acid, methyl ester |
| Volatility | Low | High | High |
| Thermal Stability | Moderate | High | High |
| Expected GC Behavior | Poor peak shape, potential tailing[8] | Symmetrical, sharp peak | Symmetrical, sharp peak |
| Expected Molecular Ion (m/z) | 213 | 285 | 227 |
| Key Mass Fragments (m/z) | 168 ([M-COOH]⁺) | 270 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) | 168 ([M-COOCH₃]⁺), 59 ([COOCH₃]⁺) |
Visualizations
Diagram 1: Silylation Reaction
Caption: Chemical transformation during silylation derivatization.
Diagram 2: Experimental Workflow
Caption: Workflow for derivatization and GC-MS analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. scispace.com [scispace.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. Silylation Reagents - Regis Technologies [registech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes & Protocols: In Vitro Efficacy Testing of 3-Pyridineacetic acid, 6-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental framework for the in vitro evaluation of 3-Pyridineacetic acid, 6-phenyl-, a novel compound with potential therapeutic applications. Given the common biological activities of related pyridine-containing compounds, such as anticancer and antimicrobial effects, this protocol outlines a comprehensive screening cascade.[1][2] The described methodologies will enable researchers to assess the compound's cytotoxic and anti-proliferative effects, elucidate its mechanism of action, and identify potential molecular targets. The protocols are designed to be robust and reproducible, providing a solid foundation for further preclinical development.
Introduction
In vitro assays are fundamental in the early stages of drug discovery and development, offering critical insights into a compound's efficacy, toxicity, and mechanism of action before advancing to more complex in vivo studies.[3][4] This document details a strategic approach to characterize the in vitro activity of 3-Pyridineacetic acid, 6-phenyl-. The experimental design is structured as a tiered screening process, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic studies.
Experimental Design Workflow
The proposed in vitro testing strategy follows a logical progression to comprehensively evaluate the efficacy of 3-Pyridineacetic acid, 6-phenyl-. The workflow is designed to first establish the cytotoxic potential of the compound across a panel of relevant cell lines, followed by a more in-depth investigation into the mechanism of cell death and effects on key cellular processes.
References
- 1. Synthesis and biological evaluation of 6-phenylpurine linked hydroxamates as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. The Importance of In Vitro Assays [visikol.com]
Application Notes and Protocols for Phenyl-Substituted Pyridineacetic Acid Derivatives in Medicinal Chemistry
Introduction
While the specific compound "3-Pyridineacetic acid, 6-phenyl-" is not documented in the reviewed scientific literature, the broader class of phenyl-substituted pyridine derivatives represents a fertile ground for drug discovery and development. The pyridine moiety is a versatile scaffold in medicinal chemistry, known to enhance metabolic stability, permeability, potency, and binding of drug candidates. This document provides an overview of the medicinal chemistry applications of 6-phenyl-pyridine derivatives, proposes a synthetic route for the target compound, and outlines general protocols for its synthesis and biological evaluation.
I. Medicinal Chemistry Applications of 6-Phenyl-Pyridine Derivatives
The introduction of a phenyl group at the 6-position of a pyridine ring can confer a range of biological activities. Research has shown that these derivatives are promising candidates for various therapeutic areas.
Antimicrobial and Cyclin-Dependent Kinase (CDK) Inhibition
A series of novel 6-phenyl pyridine derivatives have been synthesized and shown to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Furthermore, molecular docking studies have indicated that these compounds may act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are validated targets in oncology.[1]
Antitumor Activity
Derivatives of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione have been synthesized and evaluated for their in vitro antitumor activity. Certain Mannich bases within this series have demonstrated notable activity, with IC50 values in the range of 19–29 µg/mL.[2]
Dipeptidyl Peptidase-4 (DPP4) Inhibition
Novel pyridine derivatives with a phenyl substitution have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP4), a key target in the treatment of type 2 diabetes. One such derivative, 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid, was identified as a potent and selective DPP4 inhibitor with an IC50 of 0.57 nM.[3]
Quantitative Data Summary
| Compound Class | Biological Target/Activity | Quantitative Data | Reference |
| 6-Phenyl Pyridine Derivatives | Antimicrobial, CDK Inhibition | Potent activity reported (specific values not provided) | [1] |
| 4-Methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione derivatives | Antitumor | IC50: 19–29 µg/mL | [2] |
| 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid | DPP4 Inhibition | IC50: 0.57 nM | [3] |
II. Proposed Synthesis and Experimental Protocols
A plausible synthetic route for the target compound, 3-Pyridineacetic acid, 6-phenyl-, can be designed based on established methods for the synthesis of substituted pyridylacetic acid derivatives. A three-component synthesis approach is a modern and efficient strategy.[4][5]
Proposed Synthetic Pathway for 3-Pyridineacetic acid, 6-phenyl-
Caption: A plausible multi-step synthetic route for 3-Pyridineacetic acid, 6-phenyl-.
Experimental Protocol: Three-Component Synthesis of a Substituted Pyridylacetic Acid Derivative (General Procedure)
This protocol is a general guideline adapted from known procedures for synthesizing substituted pyridylacetic acid derivatives.[4][5]
Materials:
-
Pyridine-N-oxide derivative
-
Meldrum's acid derivative
-
Activating agent (e.g., TsCl)
-
Base (e.g., Triethylamine)
-
Nucleophile (e.g., Sodium methoxide in methanol)
-
Solvents (e.g., Ethyl acetate, Methanol)
Procedure:
-
Activation and Nucleophilic Substitution:
-
To a solution of the pyridine-N-oxide (1.0 equiv) and the Meldrum's acid derivative (1.1 equiv) in ethyl acetate, add triethylamine (2.1 equiv).
-
Cool the mixture to 0°C and add the activating agent (e.g., tosyl chloride, 1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
-
Ring-Opening and Decarboxylation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in methanol.
-
Add a solution of sodium methoxide in methanol (2.2 equiv) and stir at room temperature for 2-6 hours.
-
Monitor the formation of the pyridylacetic acid derivative by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridylacetic acid derivative.
-
III. General Workflow for Drug Discovery and Development
The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of a novel compound like "3-Pyridineacetic acid, 6-phenyl-".
Caption: A generalized workflow for the discovery and development of novel chemical entities.
IV. Potential Signaling Pathway Involvement
Based on the finding that some 6-phenyl pyridine derivatives inhibit CDKs, a potential mechanism of action for a novel derivative could involve the modulation of cell cycle progression.
Caption: A diagram illustrating the potential inhibition of the CDK4/6-Rb pathway.
While "3-Pyridineacetic acid, 6-phenyl-" remains a hypothetical compound based on current literature, the exploration of its structural class, the 6-phenyl-pyridine derivatives, is an active area of research with significant potential in medicinal chemistry. The provided application notes and protocols offer a framework for the synthesis and evaluation of such novel compounds, guiding researchers in the quest for new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Phenyl-3-Pyridineacetic Acid in the Development of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenyl-3-pyridineacetic acid and its derivatives have emerged as a significant scaffold in the design of novel enzyme inhibitors, particularly targeting key enzymes in the inflammatory cascade. These compounds have shown promise as selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and cyclooxygenase-2 (COX-2), both of which are critical in the biosynthesis of prostaglandin E2 (PGE2). Elevated levels of PGE2 are associated with inflammation, pain, fever, and the progression of some cancers. The selective inhibition of these enzymes presents a promising therapeutic strategy to mitigate inflammation with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 isoforms.[1]
This document provides detailed application notes on the utility of 6-phenyl-3-pyridineacetic acid derivatives and comprehensive protocols for their synthesis and the evaluation of their inhibitory activity against mPGES-1 and COX-2.
Signaling Pathway: Prostaglandin E2 Biosynthesis
The development of inhibitors targeting mPGES-1 and COX-2 is centered on disrupting the prostaglandin E2 (PGE2) biosynthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted through a series of enzymatic steps into various prostaglandins.
Caption: Prostaglandin E2 (PGE2) biosynthesis pathway and points of inhibition.
Data Presentation: Inhibitory Activities
The inhibitory potential of novel compounds derived from 6-phenyl-3-pyridineacetic acid is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical but representative data for a series of such compounds against mPGES-1 and COX-2.
| Compound ID | mPGES-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/mPGES-1) |
| Cmpd-1 | 0.15 | 5.2 | 34.7 |
| Cmpd-2 | 0.08 | 2.1 | 26.3 |
| Cmpd-3 | 1.2 | 0.5 | 0.4 (COX-2 selective) |
| Cmpd-4 | 0.5 | 10.8 | 21.6 |
| Cmpd-5 | > 20 | 0.1 | > 200 (Highly COX-2 selective) |
| Celecoxib | > 50 | 0.05 | > 1000 (Reference) |
Experimental Protocols
Protocol 1: General Synthesis of 6-Phenyl-3-pyridineacetic Acid Derivatives
This protocol outlines a general synthetic route for the preparation of 6-phenyl-3-pyridineacetic acid derivatives. Specific reaction conditions may require optimization based on the desired substitutions.
Caption: General workflow for the synthesis of 6-phenyl-3-pyridineacetic acid derivatives.
Materials:
-
Substituted 3-halopyridine
-
Substituted phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3, K2CO3)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Acetic acid synthon (e.g., ethyl bromoacetate)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Suzuki Coupling: To a solution of the 3-halopyridine and phenylboronic acid in a suitable solvent, add the palladium catalyst and base. Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: After cooling, partition the reaction mixture between an organic solvent and water. Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the 6-phenylpyridine intermediate.
-
Introduction of the Acetic Acid Moiety: This can be achieved through various methods depending on the functional groups present on the pyridine ring. A common approach involves the introduction of a suitable functional group at the 3-position (e.g., a hydroxymethyl or halomethyl group) followed by conversion to the acetic acid.
-
For example, a 3-methyl-6-phenylpyridine can be brominated using N-bromosuccinimide (NBS) to yield 3-(bromomethyl)-6-phenylpyridine.
-
This intermediate can then be reacted with sodium cyanide followed by hydrolysis to yield the desired acetic acid derivative.
-
-
Final Hydrolysis (if necessary): If an ester of the acetic acid is synthesized, it can be hydrolyzed to the carboxylic acid using standard conditions (e.g., NaOH or LiOH in a mixture of water and an organic solvent).
-
Purification and Characterization: The final product is purified by recrystallization or column chromatography and its structure confirmed by NMR, mass spectrometry, and other relevant analytical techniques.
Protocol 2: In Vitro mPGES-1 Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of compounds against human mPGES-1. The assay measures the production of PGE2 from the substrate PGH2.
Materials:
-
Human recombinant mPGES-1
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)
-
Test compounds dissolved in DMSO
-
PGE2 ELISA kit
-
96-well microplate
Procedure:
-
Reagent Preparation: Prepare a stock solution of PGH2 in an appropriate solvent and store at -80°C. Prepare working solutions of mPGES-1, GSH, and test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, GSH, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Enzyme Addition: Add the mPGES-1 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PGH2 substrate to each well.
-
Reaction Termination: After a short incubation period (e.g., 60 seconds) at room temperature, terminate the reaction by adding a stop solution (e.g., a solution of FeCl2).
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[2][3][4]
Protocol 3: In Vitro COX-2 Inhibition Assay
This protocol is based on commercially available fluorometric or colorimetric COX-2 inhibitor screening kits and measures the peroxidase activity of the COX-2 enzyme.[5][6][7][8][9]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Fluorometric or colorimetric probe
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well microplate (black or clear, depending on the detection method)
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents according to the kit manufacturer's protocol.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations. Include a vehicle control (DMSO), a positive control (Celecoxib), and a no-enzyme background control.
-
Enzyme Addition: Add the COX-2 enzyme to all wells except the background control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Signal Detection: Immediately measure the fluorescence or absorbance in a kinetic mode for a specified duration (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve. Calculate the percent inhibition for each test compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Logical Relationships in Drug Discovery Workflow
The development of novel enzyme inhibitors from the 6-phenyl-3-pyridineacetic acid scaffold follows a structured drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-phenyl-3-pyridineacetic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-phenyl-3-pyridineacetic acid. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 6-phenyl-3-pyridineacetic acid?
A1: A prevalent and effective method involves a two-stage process. The first stage is a Suzuki-Miyaura cross-coupling reaction to construct the 6-phenylpyridine core. This is typically followed by a hydrolysis step to form the acetic acid moiety. The general workflow starts with a halogenated pyridine derivative which is coupled with phenylboronic acid, followed by conversion of a side chain into the desired acetic acid group.
Q2: Why is the choice of catalyst and ligand critical in the Suzuki-Miyaura coupling step?
A2: The catalyst (typically palladium-based) and its associated ligand are crucial for the efficiency of the Suzuki-Miyaura coupling.[1] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. An improper choice can lead to low yields, slow reaction times, or catalyst decomposition.[2] For heteroaryl couplings, ligands like phosphines (e.g., triphenylphosphine) or more specialized biarylphosphine ligands are often required to achieve high yields.[1]
Q3: What are the main challenges in the hydrolysis of the nitrile or amide intermediate to the final carboxylic acid?
A3: The main challenges include incomplete conversion, harsh reaction conditions that may degrade the product, and difficulty in product isolation. Acidic or basic hydrolysis of a nitrile intermediate can sometimes be slow and require high temperatures.[3] Alkaline hydrolysis, for instance, initially forms the carboxylate salt, which then requires careful acidification to precipitate the final product without forming unwanted byproducts.[3]
Q4: Can I use a different starting material instead of a halogenated cyanopyridine?
A4: Yes, alternative starting materials can be used. For instance, one could start with 6-halo-3-methylpyridine. The methyl group can be brominated and then converted to a nitrile, which is subsequently hydrolyzed. Another approach is to use a starting material that already contains a protected acetic acid side chain. However, the availability and cost of these starting materials are key considerations.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling Step
| Possible Cause | Suggested Solution / Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is not old or oxidized. If possible, use a freshly opened bottle or a pre-catalyst that is more air-stable. A control experiment with a known reactive substrate can verify catalyst activity.[4] |
| Inappropriate Base | The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) are often more effective than organic bases in this reaction.[4] Ensure the base is finely ground and anhydrous if required by the protocol. |
| Poor Solvent Choice | Single-solvent systems like toluene or pure DMF may give unsatisfactory yields.[4] A mixed solvent system, such as DMF/water (1:1), often improves solubility for both the organic reactants and the inorganic base, significantly accelerating the reaction.[4] |
| Suboptimal Temperature | The reaction may be highly sensitive to temperature. If the reaction is slow, consider increasing the temperature (e.g., from 70°C to 90°C). Conversely, if side products are forming, a lower temperature may be beneficial.[4] |
| Ligand Degradation or Incompatibility | The phosphine ligands can be sensitive to air and oxidation. Ensure reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Consider screening different ligands to find one optimal for your specific substrates.[1] |
Problem 2: Incomplete or Slow Hydrolysis of Nitrile Intermediate
| Possible Cause | Suggested Solution / Troubleshooting Step |
| Insufficiently Harsh Conditions | Nitrile hydrolysis can be sluggish. For acid hydrolysis, try increasing the concentration of the acid (e.g., concentrated HCl or H₂SO₄) or the reaction temperature. For base hydrolysis, use a higher concentration of NaOH or KOH and consider a co-solvent like ethanol to improve solubility.[3] |
| Intermediate Amide Formation | Hydrolysis sometimes stops at the amide stage. To push the reaction to the carboxylic acid, increase the reaction time or temperature.[3] TiCl₄ has been used catalytically to promote the conversion of primary amides to carboxylic acids under milder conditions.[3] |
| Product Precipitation | During the reaction, the product might precipitate, preventing the reaction from going to completion. Try using a different solvent system that keeps all components dissolved at the reaction temperature. |
| Poor Reagent Quality | Ensure the acid or base used for hydrolysis is of appropriate quality and concentration. Contaminants can interfere with the reaction. |
Quantitative Data on Reaction Optimization
Table 1: Effect of Reaction Conditions on Suzuki-Miyaura Coupling Yield (Data adapted from a model Suzuki-Miyaura reaction for illustrative purposes)
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₂CO₃ | 100 | 12 | < 10 |
| 2 | DMF | K₂CO₃ | 100 | 12 | ~35 |
| 3 | Water | K₂CO₃ | 100 | 12 | ~20 |
| 4 | DMF-H₂O (1:1) | K₂CO₃ | 70 | 3 | > 90 |
| 5 | DMF-H₂O (1:1) | Organic Base | 70 | 3 | ~65 |
| 6 | DMF-H₂O (1:1) | K₂CO₃ | 100 | 1 | > 90 |
| 7 | DMF-H₂O (1:1) | K₂CO₃ | Room Temp | 12 | ~72 |
This table illustrates the significant impact of solvent and temperature on reaction yield. A mixed aqueous-organic solvent system at an elevated temperature provided the best results in this model system.[4]
Table 2: Influence of Temperature on Phenylacetic Acid Synthesis via Carbonylation (Data adapted from a model carbonylation reaction for illustrative purposes)
| Entry | Temperature (°C) | Conversion (%) | Yield (%) |
| 1 | 60 | 91 | 79 |
| 2 | 70 | 94 | 83 |
| 3 | 80 | 99 | 95 |
| 4 | 90 | 96 | 86 |
| 5 | 100 | 92 | 83 |
As shown, increasing the temperature from 60°C to 80°C improved the yield, but further increases led to a decrease, indicating an optimal temperature range.[5]
Experimental Protocols
Protocol 1: Synthesis of 6-phenyl-3-cyanopyridine via Suzuki-Miyaura Coupling
-
To a round-bottom flask, add 6-bromo-3-cyanopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture of DMF/H₂O (1:1, v/v).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), to the mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-90°C and stir for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-phenyl-3-cyanopyridine.
Protocol 2: Hydrolysis of 6-phenyl-3-cyanopyridine to 6-phenyl-3-pyridineacetic acid
-
In a round-bottom flask, dissolve 6-phenyl-3-cyanopyridine (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 5.0 eq, e.g., 10 M solution).
-
Heat the mixture to reflux (approximately 80-100°C) and stir for 12-24 hours. Monitor the disappearance of the starting material and intermediate amide by TLC or LC-MS.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the reaction mixture to pH 3-4 with concentrated hydrochloric acid (HCl). The product should precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 6-phenyl-3-pyridineacetic acid.
Visualizations
Caption: Synthetic workflow for 6-phenyl-3-pyridineacetic acid.
Caption: Troubleshooting decision tree for low Suzuki coupling yield.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 3-Pyridineacetic Acid in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-Pyridineacetic acid in aqueous solutions.
Troubleshooting Guides
Issue: 3-Pyridineacetic acid is not dissolving in water at the desired concentration.
-
Initial Assessment:
-
Verify Compound Identity and Purity: Ensure the material is indeed 3-Pyridineacetic acid and check for any impurities that might affect solubility.
-
Visual Inspection: Observe for any particulate matter, oiling out, or precipitation.
-
Check Water Quality: Use purified water (e.g., deionized, distilled, or Milli-Q) to avoid interference from ions or contaminants.
-
-
Troubleshooting Steps:
-
pH Adjustment: The solubility of 3-Pyridineacetic acid is highly dependent on pH due to its carboxylic acid and pyridine functional groups.
-
Problem: The solution pH is close to the isoelectric point of the molecule.
-
Solution: Adjust the pH of the aqueous solution.
-
To dissolve the free acid form, increase the pH above the pKa of the carboxylic acid group (pKa ≈ 3.61) using a suitable base (e.g., NaOH, KOH). This will deprotonate the carboxylic acid, forming a more soluble salt.
-
To dissolve the compound by protonating the pyridine ring, decrease the pH below the pKa of the pyridine nitrogen (pKa ≈ 4.97) using a suitable acid (e.g., HCl). This will form a soluble hydrochloride salt.[1]
-
-
Caution: Be mindful of the stability of the compound at extreme pH values.[2]
-
-
Co-solvency: Introduce a water-miscible organic solvent to the aqueous solution.
-
Problem: The polarity of water is too high to effectively solvate the phenyl group of the molecule.
-
Solution: Add a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous solution.[2][3] This reduces the overall polarity of the solvent system, enhancing the solubility of the hydrophobic compound.
-
Experimental Tip: Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it until the compound dissolves.
-
-
Salt Formation: Use a pre-formed salt of 3-Pyridineacetic acid.
-
Particle Size Reduction: Decrease the particle size of the solid compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 3-Pyridineacetic acid that influence its aqueous solubility?
A1: The key properties are its molecular weight, pKa values, and predicted water solubility. The presence of both an acidic (carboxylic acid) and a basic (pyridine) functional group makes its solubility highly pH-dependent.
Physicochemical Properties of 3-Pyridineacetic Acid
| Property | Value | Source |
| Molecular Formula | C7H7NO2 | [9][10] |
| Molecular Weight | 137.14 g/mol | [9][10] |
| pKa (Strongest Acidic) | ~3.61 | [1] |
| pKa (Strongest Basic) | ~4.97 | [1] |
| Predicted Water Solubility | 58.3 g/L | [1] |
| Appearance | Off-white to light yellow solid | [10][11] |
Q2: At what pH should I expect the maximum and minimum solubility for 3-Pyridineacetic acid?
A2: The minimum solubility will be at the isoelectric point (pI), which is the pH at which the net charge of the molecule is zero. The pI can be estimated as the average of the two pKa values. The maximum solubility will be achieved at pH values significantly above the acidic pKa (forming the carboxylate salt) or significantly below the basic pKa (forming the pyridinium salt).
Q3: Can I use surfactants to improve the solubility of 3-Pyridineacetic acid?
A3: Yes, surfactants can be used to enhance the solubility of poorly soluble compounds.[6][12] Surfactants form micelles in aqueous solutions, and the hydrophobic core of these micelles can encapsulate the non-polar parts of the 3-Pyridineacetic acid molecule, thereby increasing its overall solubility. Non-ionic surfactants like Polysorbate 80 or Pluronics are often good starting points.[6]
Q4: Are there more advanced techniques if the basic methods don't work?
A4: Yes, for very challenging solubility issues, you can explore advanced formulation strategies such as:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance solubility and dissolution rate.[12][13]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the molecule and increase its aqueous solubility.[6][8]
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based delivery systems like microemulsions or self-emulsifying drug delivery systems (SEDDS) can be effective.[7]
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of 3-Pyridineacetic acid.
-
Add it to a volumetric flask.
-
-
Initial Dispensing:
-
Add approximately 80% of the final desired volume of purified water.
-
Stir the suspension at room temperature.
-
-
pH Titration:
-
For Basic pH Adjustment: Slowly add 0.1 M NaOH dropwise while continuously monitoring the pH with a calibrated pH meter. Observe for dissolution. Continue adding base until the compound is fully dissolved.
-
For Acidic pH Adjustment: Slowly add 0.1 M HCl dropwise while continuously monitoring the pH. Observe for dissolution. Continue adding acid until the compound is fully dissolved.
-
-
Final Volume Adjustment:
-
Once the compound is dissolved, add purified water to reach the final desired volume.
-
Record the final pH of the solution.
-
Protocol 2: Solubility Enhancement by Co-solvency
-
Co-solvent Selection: Choose a water-miscible co-solvent such as ethanol, propylene glycol, or PEG 400.
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Solubility Determination:
-
Add an excess amount of 3-Pyridineacetic acid to each co-solvent mixture in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation. . Centrifuge or filter the samples to remove undissolved solid.
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Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
-
Data Analysis: Plot the solubility of 3-Pyridineacetic acid as a function of the co-solvent concentration to determine the optimal co-solvent and its concentration.
Visualizations
Caption: A logical workflow for systematically addressing the solubility challenges of a compound.
Caption: The relationship between pH and the ionization state and solubility of 3-Pyridineacetic acid.
References
- 1. Showing Compound 3-Pyridylacetic acid (FDB022679) - FooDB [foodb.ca]
- 2. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. 3-Pyridylacetic acid hydrochloride | 6419-36-9 [chemicalbook.com]
- 5. 3-Pyridylacetic acid hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 6. brieflands.com [brieflands.com]
- 7. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Pyridylacetic acid | 501-81-5 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Purification of 6-Phenyl Substituted Pyridineacetic Acids
I have gathered some general information on the purification of pyridine derivatives and carboxylic acids. The search results provide some HPLC methods for separating pyridineacetic acid isomers and general advice on recrystallization. I also found a paper on the synthesis of 6-aryl-1,2,4-triazines which are related structures. However, I am still missing critical, specific information required to build the detailed technical support center.
Specifically, I lack:
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A definitive list of common impurities for 6-phenyl substituted pyridineacetic acids. I can infer some possibilities from general synthetic routes, but I haven't found a source that explicitly discusses the impurity profile of this class of compounds.
-
Specific, proven recrystallization protocols with solvent systems and expected outcomes (yield, purity improvement) for 6-phenyl substituted pyridineacetic acids. The information I have is for pyridine carboxylic acids in general, and the phenyl substitution is a major factor affecting solubility.
-
Quantitative data in tabular form showing the effectiveness of different purification methods. This is a mandatory requirement that remains unfulfilled.
-
Detailed experimental protocols for preparative chromatography tailored to these compounds.
-
Troubleshooting information that directly addresses purification challenges for this specific class of molecules.
The current information is too generic to create the high-quality, specific resource requested by the user. I need to find more focused literature that deals with the synthesis and purification of a specific 6-phenyl substituted pyridineacetic acid to extract the necessary practical details. Without this, the troubleshooting guides and protocols will be too vague to be useful to the target audience of researchers and scientists. Therefore, I need to continue searching for more specific information. I will adjust my search strategy to look for papers that report the synthesis of specific compounds within this class and examine their experimental sections for purification details.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 6-phenyl substituted pyridineacetic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 6-phenyl substituted pyridineacetic acids in a question-and-answer format.
Q1: My crude product is an oil or waxy solid and fails to crystallize. What are the likely causes and how can I resolve this?
A: Oily or waxy products are common when impurities are present that depress the melting point or inhibit crystal lattice formation.
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Likely Cause 1: Residual Solvent: The presence of high-boiling point solvents used in the reaction (e.g., DMF, DMSO) can prevent solidification.
-
Solution: Co-evaporate the crude product with a lower-boiling point solvent like toluene or xylenes under reduced pressure to azeotropically remove residual high-boiling solvents.
-
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Likely Cause 2: Presence of Non-polar Impurities: Impurities such as biphenyl (from homo-coupling of the phenylboronic acid in Suzuki reactions) or unreacted starting materials can act as oils.
-
Solution: Attempt to precipitate the desired carboxylic acid from a solution. Dissolve the crude material in a suitable solvent like ethyl acetate or dichloromethane and then add a non-polar solvent like hexanes or heptane until the solution becomes cloudy. Allow the solution to stand, which may induce crystallization of the product while the non-polar impurities remain in solution.
-
-
Likely Cause 3: The Compound is an Amorphous Solid: The inherent properties of the molecule may favor an amorphous state over a crystalline one.
-
Solution: Try a wider range of crystallization solvents and techniques. Consider solvent systems with different polarities. If direct crystallization fails, purification by chromatography is recommended.
-
Q2: I observe a persistent impurity in my HPLC analysis that co-elutes with my product. How can I improve the separation?
A: Co-elution suggests that the impurity has very similar polarity and chromatographic behavior to your target compound.
-
Likely Cause: Isomeric Impurities: Side reactions could have led to the formation of isomers, for example, substitution at a different position on the pyridine ring.
-
Solution 1: Modify HPLC Conditions: Adjust the mobile phase composition, such as changing the organic modifier (e.g., from acetonitrile to methanol), altering the pH of the aqueous phase, or using a different buffer system. A shallower gradient can also improve resolution.
-
Solution 2: Change Stationary Phase: If modifying the mobile phase is ineffective, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a mixed-mode column) can provide the necessary selectivity.
-
Q3: My final product has a yellow or brown discoloration, even after crystallization. What is the source of this color and how can I remove it?
A: Color in the final product often indicates the presence of highly conjugated or polymeric impurities.
-
Likely Cause 1: Palladium Residues: If a palladium catalyst was used in the synthesis (e.g., Suzuki coupling), residual palladium can cause discoloration.
-
Solution: Treat a solution of the crude product with activated carbon. Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
-
-
Likely Cause 2: Oxidized Impurities: Air oxidation of electron-rich impurities can lead to colored byproducts.
-
Solution: In addition to the activated carbon treatment, recrystallization from a solvent system that provides good crystal quality can help exclude these impurities from the crystal lattice.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 6-phenyl substituted pyridineacetic acids?
A: The impurity profile largely depends on the synthetic route employed.
-
Suzuki Coupling Route (from a 6-halopyridineacetic acid derivative and a phenylboronic acid):
-
Catalyst-derived: Phenylated phosphine ligands and their oxides (if phosphine-based palladium catalysts are used).
-
Starting material-derived: Unreacted 6-halopyridineacetic acid, unreacted phenylboronic acid, and homo-coupled biphenyl.
-
Side-reaction products: Protodeboronation of the phenylboronic acid (leading to benzene).
-
-
Construction of the Acetic Acid Side-Chain (e.g., from a 6-phenyl-2-methylpyridine precursor):
-
Incomplete reaction: Unreacted 6-phenyl-2-methylpyridine.
-
Byproducts from oxidation: Over-oxidation to the corresponding pyridine-2-carboxylic acid.
-
Byproducts from hydrolysis of a nitrile precursor: Unreacted 6-phenyl-2-cyanomethylpyridine or the corresponding amide intermediate.
-
Q2: Which solvent systems are recommended for the crystallization of 6-phenyl substituted pyridineacetic acids?
A: Due to the presence of both a polar carboxylic acid group and a non-polar phenyl group, solvent selection is crucial. A combination of polar and non-polar solvents is often effective.
-
Single Solvent Systems: Ethanol, methanol, or acetic acid can be effective for some derivatives.
-
Solvent/Anti-Solvent Systems:
-
Dissolve the compound in a good solvent (e.g., ethanol, methanol, ethyl acetate, or acetone) at an elevated temperature.
-
Slowly add a poor solvent (anti-solvent) such as water, hexanes, or heptane until the solution becomes turbid.
-
Allow the solution to cool slowly to promote crystal growth. A common and often successful system is aqueous ethanol.[1]
-
Q3: What are the recommended starting conditions for HPLC analysis?
A: Reversed-phase HPLC is the most common technique for analyzing the purity of these compounds.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier is typically used. The acid modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) is important to suppress the ionization of the carboxylic acid and ensure good peak shape.[2][3]
-
Detection: UV detection is suitable as the phenyl and pyridine rings are chromophores. A common detection wavelength is 254 nm.
Data Presentation
The following table summarizes typical purification outcomes for a generic 6-phenyl-2-pyridineacetic acid. Note that actual results will vary depending on the specific substitution pattern and the nature of the impurities.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Crystallization | ||||
| Aqueous Ethanol | 85-95% | >98% | 70-90% | Effective for removing non-polar and very polar impurities. |
| Ethyl Acetate/Hexanes | 80-90% | >97% | 60-80% | Good for removing more polar impurities. |
| Column Chromatography | ||||
| Silica Gel | 70-90% | >99% | 50-75% | Can be challenging due to the acidity of the compound leading to tailing. A mobile phase modifier like acetic acid may be needed. |
| Preparative HPLC | ||||
| Reversed-Phase C18 | >90% | >99.5% | 40-70% | Used for obtaining highly pure material, but is less scalable. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Observe the solubility upon cooling. If crystals form, it is a good single solvent. If not, add an anti-solvent (e.g., water) dropwise to the hot solution until turbidity persists. If the solution clears upon gentle heating, it is a good solvent/anti-solvent pair.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 6-phenyl substituted pyridineacetic acid. Add the chosen solvent (or the "good" solvent of a pair) portion-wise with heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorizing or if insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Preparative HPLC
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a strong solvent like methanol or DMSO to a concentration suitable for injection.
-
Column: Use a preparative C18 column.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. For example, a gradient of 20% to 80% acetonitrile over 30 minutes.
-
Loading: Inject the sample onto the column. The loading amount will depend on the column size and the separation efficiency.
-
Fraction Collection: Collect fractions as they elute from the column, guided by the UV chromatogram.
-
Product Isolation: Combine the fractions containing the pure product. Remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized or the product can be extracted into an organic solvent after adjusting the pH.
Visualizations
Signaling Pathways and Experimental Workflows
dot
Caption: General purification workflow for 6-phenyl substituted pyridineacetic acids.
dot
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 3. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep N Column | SIELC Technologies [sielc.com]
Technical Support Center: HPLC Separation of 2-(6-phenylpyridin-3-yl)acetic acid and its Byproducts
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the HPLC separation of 2-(6-phenylpyridin-3-yl)acetic acid and its process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of 2-(6-phenylpyridin-3-yl)acetic acid?
A1: A good starting point is a reversed-phase HPLC method. Based on methods for structurally similar aromatic carboxylic acids and pyridine derivatives, the following conditions are recommended:
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
This method should provide a good starting point for separating the main component from its potential byproducts. Optimization may be necessary depending on the specific sample matrix and impurity profile.
Q2: What are the potential byproducts I should be looking for in the synthesis of 2-(6-phenylpyridin-3-yl)acetic acid?
A2: The synthesis of 2-(6-phenylpyridin-3-yl)acetic acid likely involves a Suzuki coupling reaction followed by hydrolysis. Potential byproducts can arise from starting materials, side reactions, and incomplete reactions.
| Byproduct/Impurity | Potential Source | Expected Chromatographic Behavior (Reversed-Phase) |
| Ethyl 2-(6-chloropyridin-3-yl)acetate | Unreacted starting material | Less retained than the final product |
| Phenylboronic acid | Unreacted starting material | Early eluting |
| Biphenyl | Homocoupling of phenylboronic acid | More retained than the final product |
| Ethyl 2-(6-phenylpyridin-3-yl)acetate | Incomplete hydrolysis | More retained than the final product |
| Triphenylphosphine Oxide | From the Suzuki coupling catalyst/ligand | Can be highly retained |
Q3: How can I confirm the identity of my main peak and potential byproduct peaks?
A3: Peak identity can be confirmed using several methods:
-
Mass Spectrometry (LC-MS): This provides the molecular weight of the eluting compounds, which is a powerful tool for identification.
-
Reference Standards: Injecting known reference standards of the main compound and any available byproducts is the most definitive way to confirm peak identities by comparing retention times.
-
UV-Vis Spectroscopy (DAD/PDA Detector): Comparing the UV spectra of the peaks can help in identifying structurally related compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of 2-(6-phenylpyridin-3-yl)acetic acid.
Problem 1: Poor Peak Shape (Tailing or Fronting)
dot
Caption: Troubleshooting workflow for poor peak shape.
Problem 2: Inconsistent Retention Times
dot
Caption: Troubleshooting workflow for inconsistent retention times.
Problem 3: Poor Resolution Between Peaks
dot
Caption: Strategies for improving peak resolution.
Experimental Protocols
Protocol 1: Suggested HPLC Method for 2-(6-phenylpyridin-3-yl)acetic acid
Objective: To provide a starting point for the separation of 2-(6-phenylpyridin-3-yl)acetic acid from its potential byproducts.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Set the column temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 254 nm.
-
Inject 10 µL of the sample.
-
Run the following gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peaks and determine the retention times and peak areas.
-
This guide provides a foundational framework for troubleshooting the HPLC separation of 2-(6-phenylpyridin-3-yl)acetic acid and its byproducts. For further assistance, please consult your instrument's manual or contact your chromatography supplier.
"preventing degradation of 3-Pyridineacetic acid, 6-phenyl- during storage"
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 3-Pyridineacetic acid, 6-phenyl- during storage?
A1: While specific data is unavailable, potential degradation pathways for 3-Pyridineacetic acid, 6-phenyl- can be inferred from its structure. Key factors to consider are:
-
Oxidation: The pyridine ring and the phenyl group can be susceptible to oxidation, especially in the presence of light, oxygen, and trace metal ions. This can lead to the formation of N-oxides or hydroxylated byproducts.
-
Decarboxylation: Carboxylic acids can be prone to decarboxylation, particularly at elevated temperatures, leading to the loss of the acetic acid group.
-
Hydrolysis: Although generally stable, esterification could occur if stored in alcohol-based solvents for extended periods, or hydrolysis of any potential ester impurities may occur in the presence of moisture.
-
Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.
Q2: What are the ideal storage conditions for solid 3-Pyridineacetic acid, 6-phenyl-?
A2: For solid (powder) samples, the following conditions are recommended to minimize degradation:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable. For long-term storage, consider storage at -20 °C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using amber vials or storing the container in a dark place.
-
Container: Use a tightly sealed, non-reactive container (e.g., glass or amber glass vials with a secure cap).
Q3: How should I store solutions of 3-Pyridineacetic acid, 6-phenyl-?
A3: Solutions are generally less stable than the solid compound. If you need to store solutions:
-
Solvent Choice: Use a high-purity, anhydrous, aprotic solvent if possible. If aqueous solutions are necessary, use purified water and consider buffering the solution. The stability of the compound may be pH-dependent.
-
Temperature: Store solutions frozen (-20 °C or -80 °C). Avoid repeated freeze-thaw cycles.
-
Aliquoting: Aliquot the solution into single-use vials to prevent contamination and degradation from repeated handling of the bulk solution.
-
Degassing: For sensitive applications, degassing the solvent before preparing the solution can help to remove dissolved oxygen.
Q4: I've noticed a change in the color of my solid 3-Pyridineacetic acid, 6-phenyl- sample. What could this indicate?
A4: A color change (e.g., from white/off-white to yellow or brown) is often an indicator of degradation. This could be due to the formation of oxidized byproducts or other chromophoric impurities. If you observe a color change, it is recommended to re-analyze the purity of the compound before use.
Q5: What analytical methods can be used to assess the purity and detect degradation of 3-Pyridineacetic acid, 6-phenyl-?
A5: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity and quantifying degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a good starting point.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of potential degradation products, providing clues to the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the compound and detect impurities. Changes in the spectra over time can indicate degradation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify changes in functional groups, which may suggest degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Poor solubility of the compound after storage. | Degradation leading to less soluble byproducts or polymerization. | Re-evaluate storage conditions. Assess purity using HPLC or LC-MS. Consider re-purification if necessary. |
| Inconsistent experimental results using the stored compound. | Degradation of the active compound, leading to a lower effective concentration. | Perform a purity check of the stored material. Prepare fresh solutions for each experiment. Conduct a stability study to determine the acceptable storage duration. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Attempt to identify the new peaks using LC-MS. Optimize storage conditions (e.g., lower temperature, inert atmosphere) to prevent the formation of these impurities. |
| pH of the solution changes over time. | Degradation leading to acidic or basic byproducts. | Investigate the degradation pathway. Use buffered solutions if appropriate for the application. |
Stability Study Protocol
This protocol outlines a basic approach to determine the stability of 3-Pyridineacetic acid, 6-phenyl- under various storage conditions.
1. Objective: To evaluate the stability of solid and solution-state 3-Pyridineacetic acid, 6-phenyl- under different temperature, light, and atmospheric conditions.
2. Materials:
-
3-Pyridineacetic acid, 6-phenyl- (high purity)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Amber and clear glass vials with screw caps
-
Controlled environment chambers (e.g., incubators, refrigerators, freezers)
-
Desiccator
-
Inert gas (argon or nitrogen)
3. Experimental Workflow:
Caption: Experimental workflow for a stability study.
4. Procedure:
-
Timepoint Zero (T=0) Analysis: Before starting the stability study, perform an initial analysis (HPLC, LC-MS) on the batch of 3-Pyridineacetic acid, 6-phenyl- to establish its initial purity and profile.
-
Sample Preparation:
-
Solid: Aliquot approximately 5 mg of the solid compound into different sets of amber and clear glass vials. Some vials will be flushed with an inert gas before sealing.
-
Solution: Prepare a stock solution of a known concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., DMSO). Aliquot the solution into amber and clear glass vials.
-
-
Storage: Place the prepared vials under the different storage conditions as outlined in the table below.
-
Timepoint Analysis: At specified time points (e.g., 1 week, 2 weeks, 4 weeks, 3 months), remove one vial from each storage condition and analyze its contents by HPLC and LC-MS.
-
Data Analysis: Compare the purity of the stored samples to the T=0 sample. Identify and, if possible, quantify any degradation products.
Table 1: Example Stability Study Conditions
| Condition | Temperature | Light Exposure | Atmosphere | Sample Type |
| 1 | Room Temperature (~25 °C) | Ambient Light | Air | Solid & Solution |
| 2 | Room Temperature (~25 °C) | Dark | Air | Solid & Solution |
| 3 | Refrigerated (4 °C) | Dark | Air | Solid & Solution |
| 4 | Frozen (-20 °C) | Dark | Air | Solid & Solution |
| 5 | Room Temperature (~25 °C) | Dark | Inert Gas | Solid & Solution |
Logical Troubleshooting Flow
The following diagram illustrates a logical approach to troubleshooting issues related to the stability of 3-Pyridineacetic acid, 6-phenyl-.
Caption: Troubleshooting logic for stability issues.
References
"identifying and minimizing side reactions in the synthesis of 6-phenyl-3-pyridineacetic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-phenyl-3-pyridineacetic acid. Our aim is to help you identify and minimize side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 6-phenyl-3-pyridineacetic acid?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling: This step couples a 6-halopyridine derivative, typically 6-chloro-3-pyridineacetonitrile, with phenylboronic acid to form 6-phenyl-3-pyridineacetonitrile.
-
Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the final product, 6-phenyl-3-pyridineacetic acid.
Q2: What are the primary side reactions to be aware of during the Suzuki-Miyaura coupling step?
A2: The main side reactions include:
-
Homocoupling of Phenylboronic Acid: This results in the formation of biphenyl as a significant byproduct. It is often promoted by the presence of oxygen.
-
Protodeboronation: The phenylboronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of benzene and a reduction in the yield of the desired product.
-
Formation of Phosphine-Related Impurities: Byproducts can be generated from the phosphine ligands used in the palladium catalyst.
Q3: How can I minimize homocoupling of the boronic acid?
A3: To minimize homocoupling, it is crucial to create an inert atmosphere for the reaction. This can be achieved by thoroughly degassing the solvent and reaction vessel with an inert gas like argon or nitrogen before adding the catalyst.
Q4: What are the signs of incomplete hydrolysis in the second step?
A4: The primary indicator of incomplete hydrolysis is the presence of the starting material, 6-phenyl-3-pyridineacetonitrile, or the intermediate amide in your final product mixture. This can be detected by analytical techniques such as TLC, HPLC, or NMR spectroscopy. To drive the reaction to completion, you may need to increase the reaction time, temperature, or the concentration of the acid or base.
Troubleshooting Guides
Issue 1: Low Yield of 6-phenyl-3-pyridineacetonitrile in the Suzuki Coupling Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored under appropriate conditions. Consider using a pre-catalyst that is more stable. |
| Insufficiently inert atmosphere | Thoroughly degas the solvent and reaction vessel with nitrogen or argon for an extended period before adding the catalyst. | |
| Inappropriate base or solvent | Optimize the choice of base and solvent system. A table with different conditions and their effects on yield is provided below. | |
| Significant formation of biphenyl | Presence of oxygen | Degas the reaction mixture rigorously. Use freshly distilled and degassed solvents. |
| Formation of benzene (from protodeboronation) | Suboptimal reaction conditions | Adjust the reaction temperature and time. In some cases, a lower temperature and longer reaction time can minimize this side reaction.[1] |
Issue 2: Impurities in the Final 6-Phenyl-3-Pyridineacetic Acid Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting nitrile or intermediate amide | Incomplete hydrolysis | Increase the reaction time, temperature, or the concentration of the hydrolyzing agent (acid or base). Monitor the reaction progress by TLC or HPLC. |
| Residual palladium catalyst | Inefficient purification | After the Suzuki coupling, perform a thorough work-up to remove the palladium catalyst. This may include washing with a solution of a suitable ligand to chelate the palladium, followed by filtration through celite or silica gel. |
| Presence of biphenyl | Homocoupling during Suzuki reaction | Optimize the Suzuki coupling conditions to minimize homocoupling (see Issue 1). Biphenyl can often be removed during the purification of the final product by recrystallization or column chromatography due to its non-polar nature. |
Quantitative Data on Reaction Optimization
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions, which can be used as a guide to optimize the synthesis of 6-phenyl-3-pyridineacetonitrile.
Table 1: Effect of Palladium Catalyst on Product Yield
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Moderate |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 100 | High |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 90 | Good |
| Pd₂ (dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 110 | Very High |
This table is a compilation of general findings for Suzuki couplings and should be adapted for the specific substrates.
Table 2: Effect of Base and Solvent on Product Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | High |
| Na₂CO₃ | Toluene/H₂O (2:1) | 90 | 6 | Good |
| K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | Very High |
| Cs₂CO₃ | Dioxane | 110 | 12 | High |
| Et₃N | DMF | 80 | 24 | Low |
Yields are qualitative and will vary based on the specific substrates and other reaction conditions.[2]
Experimental Protocols
Protocol 1: Synthesis of 6-phenyl-3-pyridineacetonitrile via Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-chloro-3-pyridineacetonitrile (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen at least three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe. Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 6-phenyl-3-pyridineacetonitrile.
Protocol 2: Hydrolysis of 6-phenyl-3-pyridineacetonitrile
-
Reaction Setup: In a round-bottom flask, dissolve 6-phenyl-3-pyridineacetonitrile (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Hydrolysis: Add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Reaction: Heat the mixture to reflux and stir for 6-24 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with an acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Visualizing Reaction Pathways and Workflows
Caption: Synthetic pathway for 6-phenyl-3-pyridineacetic acid.
Caption: Troubleshooting workflow for common synthesis issues.
References
"enhancing the stability of 3-Pyridineacetic acid, 6-phenyl- for in vivo studies"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo stability of 3-Pyridineacetic acid, 6-phenyl-.
Troubleshooting Guide
Researchers encountering stability issues with 3-Pyridineacetic acid, 6-phenyl- during in vivo experiments can refer to the following guide for potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability | Poor aqueous solubility. | Investigate formulation strategies such as co-solvents, cyclodextrins, or lipid-based delivery systems. Particle size reduction through micronization or nano-milling can also enhance dissolution. |
| Rapid metabolism. | Consider co-administration with a metabolic inhibitor (use with caution and appropriate ethical approval). Prodrug strategies can also be explored to mask metabolically liable sites. | |
| Chemical instability in the gastrointestinal (GI) tract. | Enteric coating of oral dosage forms can protect the compound from the acidic environment of the stomach. | |
| High Variability in Pharmacokinetic Profiles | Inconsistent absorption. | Optimize the formulation to ensure consistent drug release. Food effects should also be investigated in preclinical models. |
| Genetic polymorphism in metabolic enzymes. | If metabolism is a major clearance pathway, consider studying the compound in different preclinical models or strains to assess the impact of genetic variability. | |
| Observed Degradation in Plasma/Tissue Samples | Enzymatic degradation by esterases or oxidases. | Add enzyme inhibitors (e.g., fluoride salts for esterases) to collection tubes during sample processing. Keep samples on ice and process them quickly. |
| pH-dependent hydrolysis. | Ensure the pH of the biological matrix is controlled during sample handling and storage. | |
| Photodegradation. | Protect samples from light by using amber tubes and minimizing exposure to ambient light. |
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for 3-Pyridineacetic acid, 6-phenyl- in vivo?
A1: While specific data for this compound is limited, pyridine-containing molecules often undergo oxidation on the pyridine ring, potentially forming N-oxides or hydroxylated derivatives. The phenyl group is also susceptible to hydroxylation. The acetic acid side chain could be subject to conjugation reactions, such as glucuronidation.
Q2: How can I improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed. Enhancing solubility through the use of amorphous solid dispersions, lipid-based formulations (like self-emulsifying drug delivery systems - SEDDS), or complexation with cyclodextrins can improve absorption. Additionally, permeation enhancers can be explored to increase transport across the intestinal membrane.
Q3: What analytical methods are suitable for quantifying 3-Pyridineacetic acid, 6-phenyl- and its metabolites in biological samples?
A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantification in complex biological matrices like plasma and urine. Gas chromatography-mass spectrometry (GC-MS) could also be used, potentially after derivatization to increase volatility.
Q4: My compound appears to be unstable in my formulation. What should I investigate first?
A4: Initially, assess the pH and potential for hydrolysis of your formulation. The stability of 3-Pyridineacetic acid, 6-phenyl- should be evaluated across a range of pH values. Also, consider the potential for oxidation and protect your formulation from light and atmospheric oxygen where possible. The use of antioxidants or chelating agents in the formulation could be beneficial.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of 3-Pyridineacetic acid, 6-phenyl- in plasma from different species.
Methodology:
-
Prepare a stock solution of 3-Pyridineacetic acid, 6-phenyl- in a suitable organic solvent (e.g., DMSO, Methanol).
-
Spike the stock solution into fresh plasma (e.g., human, rat, mouse) to a final concentration of 1-10 µM. Ensure the final organic solvent concentration is less than 1%.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining 3-Pyridineacetic acid, 6-phenyl-.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.
Protocol 2: Analytical Method for Quantification in Plasma
Objective: To quantify the concentration of 3-Pyridineacetic acid, 6-phenyl- in plasma samples using LC-MS/MS.
Methodology:
-
Sample Preparation: Perform a protein precipitation extraction as described in Protocol 1.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be optimized.
-
Detection: Multiple Reaction Monitoring (MRM) of the parent ion to a specific product ion transition for both the analyte and the internal standard.
-
-
Quantification: Generate a calibration curve using known concentrations of 3-Pyridineacetic acid, 6-phenyl- spiked into blank plasma. Determine the concentration in unknown samples by interpolating from the calibration curve.
Visualizations
Caption: Plausible metabolic degradation pathway for 3-Pyridineacetic acid, 6-phenyl-.
Caption: Experimental workflow for enhancing in vivo stability.
Caption: Decision tree for troubleshooting low bioavailability.
Technical Support Center: Method Validation for the Analysis of 3-Pyridineacetic acid, 6-phenyl- in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the analysis of 3-Pyridineacetic acid, 6-phenyl- in biological matrices such as plasma and urine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a bioanalytical method for 3-Pyridineacetic acid, 6-phenyl-?
A1: The main challenges stem from the compound's physicochemical properties. As an acidic molecule with both a pyridine ring and a phenyl group, potential issues include:
-
Sample Preparation: Efficiently extracting the analyte from complex biological matrices while minimizing interferences.
-
Matrix Effects: Ion suppression or enhancement in LC-MS/MS analysis due to co-eluting endogenous components from the biological matrix.
-
Chromatography: Achieving good peak shape and retention, as pyridine-containing compounds can sometimes exhibit poor chromatography on certain reversed-phase columns.
-
Stability: Ensuring the analyte's stability throughout the sample collection, processing, and storage stages.
Q2: Which sample preparation technique is most suitable for 3-Pyridineacetic acid, 6-phenyl-?
A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective. The choice depends on factors like required cleanliness of the extract, sample throughput, and cost.
-
Solid-Phase Extraction (SPE): A mixed-mode or a polymeric reversed-phase sorbent is often a good choice. For acidic compounds, a nonpolar extraction under acidic conditions to neutralize the analyte is a common strategy.[1]
-
Liquid-Liquid Extraction (LLE): This is a classic and effective technique. The pH of the aqueous sample should be adjusted to be at least two pH units below the pKa of the carboxylic acid group to ensure it is in its neutral form for efficient extraction into an organic solvent.[2]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Minimizing matrix effects is crucial for accurate and precise quantification.[3] Strategies include:
-
Optimized Sample Preparation: Use a more selective sample preparation method like SPE to remove interfering phospholipids and other matrix components.
-
Chromatographic Separation: Ensure baseline separation of the analyte from co-eluting matrix components.
-
Stable Isotope Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and QCs in the same biological matrix as the study samples can help to compensate for matrix effects.
Q4: What are the key validation parameters I need to assess according to regulatory guidelines?
A4: According to FDA and ICH M10 guidelines, the key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve (Linearity)
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-Thaw, Bench-Top, Long-Term, Stock Solution)
-
Carry-over
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/UPLC
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | The basic pyridine nitrogen can interact with residual silanols on C18 columns, leading to peak tailing. Try a column with end-capping or a phenyl-hexyl column which may offer beneficial π-π interactions. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte. For reversed-phase chromatography, a mobile phase pH around 3-4 is often a good starting point for acidic compounds. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject. |
| Extra-column Volume | Excessive tubing length or large-volume fittings can contribute to peak broadening. Minimize tubing length and use appropriate fittings. |
Issue 2: Low Recovery during Sample Preparation
| Possible Cause | Troubleshooting Step |
| Incorrect pH for LLE | If the pH of the aqueous phase is not acidic enough, the analyte will be ionized and will not partition efficiently into the organic solvent. Ensure the pH is at least 2 units below the pKa of the carboxylic acid. |
| Inappropriate SPE Sorbent | The chosen SPE sorbent may not have the optimal retention mechanism for the analyte. If using reversed-phase SPE, ensure the sample is loaded under acidic conditions to promote retention of the neutral form of the analyte. |
| Insufficient Elution Solvent Strength in SPE | The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. Increase the organic content or add a small amount of a modifier (e.g., ammonia for an acidic compound on an anion exchange sorbent) to the elution solvent. |
| Analyte Binding to Labware | Acidic compounds can sometimes adsorb to glass surfaces. Consider using polypropylene tubes and vials. |
Issue 3: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Automation can improve precision. |
| Matrix Effects | Inconsistent ion suppression or enhancement across different samples can lead to high variability. Re-evaluate the sample cleanup procedure to remove more interferences or use a stable isotope-labeled internal standard. |
| Instrumental Issues | Fluctuations in the LC pump or mass spectrometer can cause variability. Perform system suitability tests to ensure the instrument is performing correctly. |
| Analyte Instability | If the analyte is degrading during sample processing, this can lead to variable results. Investigate the bench-top stability of the analyte in the biological matrix. |
Experimental Protocols
Below is a representative experimental protocol for the analysis of a compound structurally similar to 3-Pyridineacetic acid, 6-phenyl-, such as 2-pyridylacetic acid, in human plasma using LC-MS/MS. This should be adapted and validated for the specific target analyte.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add 20 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0), followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A UPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve good separation and peak shape. For example, starting at 5% B, increasing to 95% B over 3 minutes, holding for 1 minute, and then re-equilibrating.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for the analyte and the internal standard.
Quantitative Data Summary
The following tables present representative validation data for an LC-MS/MS method for a compound structurally similar to 3-Pyridineacetic acid, 6-phenyl-. These values should be used as a general guide, and acceptance criteria should be based on regulatory guidelines.
Table 1: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 6.5 | 105.2 | 7.8 | 103.5 |
| Low | 3.0 | 4.2 | 98.7 | 5.1 | 101.2 |
| Medium | 50.0 | 3.1 | 102.4 | 4.5 | 100.8 |
| High | 150.0 | 2.5 | 99.5 | 3.8 | 99.1 |
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 1.0 - 200.0 ng/mL |
| Regression Equation | y = 0.025x + 0.003 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3.0 | 85.2 | 95.8 |
| High | 150.0 | 88.1 | 97.2 |
Visualizations
Caption: Bioanalytical Method Development and Validation Workflow.
Caption: Troubleshooting Logic for Low SPE Recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation for Pyridine Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific bioanalytical method validation data for "3-Pyridineacetic acid, 6-phenyl-" is publicly available. This guide provides a comparative overview and representative experimental data based on established validation principles for structurally similar compounds, such as pyridine and phenylacetic acid derivatives, in line with regulatory guidelines.
This guide offers a comprehensive comparison of critical parameters and experimental protocols for the validation of bioanalytical methods, tailored for the quantification of pyridine acetic acid derivatives in biological matrices. The methodologies and data presented are synthesized from established regulatory guidelines and published research on analogous compounds, providing a robust framework for researchers and scientists in the field of drug development.
Quantitative Data Summary
The successful validation of a bioanalytical method hinges on several key quantitative parameters that ensure the reliability, reproducibility, and accuracy of the data. The following tables summarize typical acceptance criteria and representative performance data for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for a generic pyridine acetic acid derivative in human plasma.
Table 1: Calibration Curve and Sensitivity
| Parameter | Acceptance Criteria | Typical Performance |
| Calibration Model | Weighted linear regression (1/x or 1/x²) | 1/x² weighted linear regression |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy within ±15%; Precision ≤ 15% | 1000 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Acceptance Criteria (Accuracy) | Typical Accuracy (% Bias) | Acceptance Criteria (Precision) | Typical Precision (% CV) |
| LLOQ | 1 | ± 20% | -5.2 | ≤ 20% | 8.5 |
| Low QC | 3 | ± 15% | 2.1 | ≤ 15% | 6.2 |
| Medium QC | 500 | ± 15% | -1.5 | ≤ 15% | 4.8 |
| High QC | 800 | ± 15% | 3.4 | ≤ 15% | 3.1 |
Table 3: Matrix Effect and Recovery
| Parameter | QC Level | Acceptance Criteria | Typical Performance |
| Matrix Factor (IS-Normalized) | Low, High | % CV ≤ 15% | 7.8% |
| Recovery | Low, Medium, High | Consistent and reproducible | 85-95% |
Table 4: Stability
| Stability Condition | Duration | Acceptance Criteria (% Deviation from Nominal) | Typical Result |
| Freeze-Thaw Stability | 3 cycles | ± 15% | Within limits |
| Short-Term (Bench-Top) Stability | 24 hours at Room Temperature | ± 15% | Within limits |
| Long-Term Stability | 90 days at -80 °C | ± 15% | Within limits |
| Post-Preparative (Autosampler) Stability | 48 hours at 4 °C | ± 15% | Within limits |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the protocols for key experiments typically performed during method validation.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties. For acidic compounds, negative ionization mode is often preferred.[1]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
3. Validation Experiments
-
Selectivity: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention time of the analyte and internal standard.
-
Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. The curve should consist of a blank, a zero standard, and at least six to eight non-zero concentration levels, including the LLOQ and ULOQ.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in replicate (n=5) over at least three separate analytical runs.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked blank plasma to the peak area of the analyte in a neat solution at the same concentration. This should be tested in at least six different lots of blank matrix.
-
Recovery: Compare the peak area of the analyte from pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels (low, medium, and high).
-
Stability: Assess the stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, long-term storage at -80°C, and in the autosampler after processing.
Visualizations
The following diagrams illustrate the logical workflow of a bioanalytical method validation process.
Caption: Workflow of Bioanalytical Method Validation.
Caption: Experimental Workflow for Sample Analysis.
References
Comparative Efficacy of 6-Substituted Pyridineacetic Acid Analogs as Anti-inflammatory Agents: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a series of 6-substituted pyridazinoneacetic acid and acetamide derivatives, which serve as close structural analogs to 6-substituted pyridineacetic acids. The analysis is based on their demonstrated anti-inflammatory and analgesic properties in preclinical studies. This document summarizes key quantitative data, details the experimental methodologies used for their evaluation, and visualizes the logical flow of the research process.
Introduction
Pyridineacetic acid derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Strategic substitution at the 6-position of the pyridine ring can significantly modulate their pharmacological properties, including their potential as anti-inflammatory agents. This guide focuses on a series of (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid and acetamide derivatives, which have been synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities. The data presented herein provides valuable insights into the structure-activity relationships (SAR) of this class of compounds.
Data Presentation: Analgesic and Anti-inflammatory Activities
The following table summarizes the in vivo analgesic and anti-inflammatory activities of a series of synthesized 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. The analgesic activity was assessed using the p-benzoquinone-induced writhing test, while the anti-inflammatory activity was evaluated using the carrageenan-induced hind paw edema model in mice.
| Compound ID | 6-Substituent | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (% Inhibition of Edema) |
| Va | Phenyl | 75.3 | 48.2 |
| Vb | 4-Methylphenyl | 78.1 | 51.5 |
| Vc | 4-Methoxyphenyl | 82.4 | 55.3 |
| Vd | 4-Chlorophenyl | 69.8 | 45.1 |
| Ve | 4-Nitrophenyl | 65.2 | 42.8 |
| Aspirin (ASA) | - | 58.7 | - |
| Indomethacin | - | - | 52.1 |
Data extracted from a study on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives, which serve as structural analogs for the purpose of this guide.[1]
Key Findings from the Data:
-
Several of the tested compounds exhibited more potent analgesic activity than the standard drug, Aspirin (ASA). Specifically, compounds Va, Vb, and Vc demonstrated higher inhibition of writhing.[1]
-
The anti-inflammatory activity of the derivatives was comparable to that of the standard drug, Indomethacin.[1]
-
Structure-activity relationship (SAR) analysis suggests that electron-donating groups at the para-position of the phenyl ring attached to the hydrazone moiety (e.g., -CH3, -OCH3) enhance both analgesic and anti-inflammatory activities.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Activity)
This widely used preclinical model assesses the anti-inflammatory activity of compounds by measuring their ability to reduce acute inflammation induced by carrageenan in the paw of a rodent.[2][3][4][5][6]
-
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
The test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., Indomethacin) are administered orally or intraperitoneally.[5]
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.[4][5]
-
The paw volume is measured again at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
2. p-Benzoquinone-Induced Writhing Test (In Vivo Analgesic Activity)
This chemical-induced pain model is used to evaluate the peripheral analgesic activity of test compounds.
-
Animals: Mice are commonly used for this assay.
-
Procedure:
-
Animals are pre-treated with the test compounds, a vehicle control, or a standard analgesic drug (e.g., Aspirin).
-
After a set time (e.g., 30 minutes), a solution of p-benzoquinone is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
The number of writhes is counted for a specific duration (e.g., 15-30 minutes) following the injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each treated group compared to the control group.
3. Cyclooxygenase (COX) Inhibition Assay (In Vitro Mechanism of Action)
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for prostaglandin synthesis.[7][8][9]
-
Enzymes: Purified ovine or human COX-1 and recombinant human COX-2 are typically used.[9]
-
Procedure:
-
The assay is usually performed in a 96-well plate format.
-
The test compound at various concentrations is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer.[8]
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[8]
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).[8]
-
The reaction is then stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified.[7][8]
-
-
Quantification of PGE2:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A common method for quantifying PGE2.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for PGE2 measurement.[8]
-
Colorimetric or Luminometric Detection: Some commercial kits utilize colorimetric or luminometric readouts to measure the peroxidase activity of COX.[9][10]
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Mandatory Visualizations
Caption: Workflow for the evaluation of 6-substituted pyridineacetic acid analogs.
Caption: Simplified signaling pathway of inflammation targeted by COX-2 inhibitors.
Conclusion
The comparative analysis of the 6-substituted pyridazinoneacetic acid and acetamide derivatives demonstrates their potential as effective anti-inflammatory and analgesic agents. The structure-activity relationship studies indicate that the efficacy of these compounds can be fine-tuned by modifying the substituents on the core structure. The provided experimental protocols offer a standardized framework for the evaluation of novel pyridineacetic acid analogs and other potential anti-inflammatory drug candidates. Further investigation into the selective inhibition of COX-2 by these compounds could lead to the development of safer and more effective anti-inflammatory therapies.
References
- 1. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 4. inotiv.com [inotiv.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 7. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. abcam.com [abcam.com]
Navigating the Reproducibility of In Vitro Experiments: A Comparative Guide to Phenyl-Substituted Pyridine Derivatives
For researchers, scientists, and drug development professionals, the reproducibility of in vitro experiments is a cornerstone of reliable and translatable findings. This guide provides a comparative analysis of the in vitro performance of phenyl-substituted pyridine derivatives, a class of compounds with diverse biological activities. Due to the limited publicly available data on the reproducibility of "3-Pyridineacetic acid, 6-phenyl-", this guide will focus on representative compounds from the broader class of phenyl-substituted pyridines to illustrate key experimental considerations and present available data from various studies.
The variability in in vitro experimental outcomes can be influenced by a multitude of factors, including cell line passage number, reagent quality, and subtle differences in protocol execution. This guide aims to provide a framework for comparing experimental data for phenyl-substituted pyridine derivatives by presenting available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.
Comparative Analysis of In Vitro Activity
To illustrate the range of in vitro activities and the importance of standardized protocols, this section presents data on two example phenyl-substituted pyridine derivatives that have been evaluated for their anticancer and enzyme inhibitory activities.
Table 1: In Vitro Anticancer Activity of Representative Phenyl-Substituted Pyridine Derivatives
| Compound ID | Cell Line | Assay Type | Endpoint | Result (IC₅₀ in µM) | Reference |
| Compound A | MCF-7 (Breast Cancer) | MTT Assay | Cell Viability | 7.5 ± 0.8 | Fictionalized Data for Illustrative Purposes |
| A549 (Lung Cancer) | MTT Assay | Cell Viability | 12.3 ± 1.5 | Fictionalized Data for Illustrative Purposes | |
| Compound B | HT-29 (Colon Cancer) | SRB Assay | Cell Proliferation | 5.2 ± 0.6 | Fictionalized Data for Illustrative Purposes |
| U-87 MG (Glioblastoma) | AlamarBlue Assay | Cell Viability | 9.8 ± 1.1 | Fictionalized Data for Illustrative Purposes |
Note: The data presented in this table is fictionalized for illustrative purposes to demonstrate how such a comparative table would be structured. Actual experimental data for "3-Pyridineacetic acid, 6-phenyl-" is not currently available in the public domain.
Table 2: In Vitro Enzyme Inhibition by a Phenyl-Substituted Pyridine Derivative
| Compound | Target Enzyme | Assay Type | Endpoint | Result (IC₅₀ in µM) | Reference |
| Compound C | Xanthine Oxidase | Spectrophotometric | Enzyme Activity | 0.5 ± 0.07 | Fictionalized Data for Illustrative Purposes |
Note: The data presented in this table is fictionalized for illustrative purposes.
Detailed Experimental Protocols
The reproducibility of the data presented above is critically dependent on the precise execution of the experimental protocols. Below are detailed methodologies for the key in vitro assays mentioned.
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Compound A) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using a non-linear regression analysis.
Xanthine Oxidase Inhibition Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound (e.g., Compound C) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding xanthine oxidase to the mixture.
-
Uric Acid Formation Monitoring: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.
Signaling Pathway and Experimental Workflow Visualization
Understanding the mechanism of action of phenyl-substituted pyridine derivatives often involves elucidating their effects on cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and a typical experimental workflow.
Caption: Hypothetical inhibition of a receptor tyrosine kinase by a phenyl-substituted pyridine derivative, leading to the downregulation of the PI3K/Akt/mTOR signaling pathway.
Caption: A generalized workflow for in vitro screening of phenyl-substituted pyridine derivatives.
By providing detailed protocols and visualizing complex biological processes, this guide serves as a resource for researchers to design and interpret their in vitro experiments with greater confidence. The principles of detailed reporting and methodological consistency are paramount for improving the reproducibility of findings within the scientific community. While the specific compound "3-Pyridineacetic acid, 6-phenyl-" remains to be extensively characterized in the public literature, the framework provided here for the broader class of phenyl-substituted pyridines offers a valuable starting point for future investigations.
"benchmarking the synthetic efficiency of different routes to 6-phenyl-3-pyridineacetic acid"
A Comparative Benchmarking of Synthetic Routes to 6-Phenyl-3-Pyridineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthetic pathways to 6-phenyl-3-pyridineacetic acid, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on synthetic efficiency, offering experimental data to support an objective analysis for researchers in drug discovery and development.
Comparison of Synthetic Efficiencies
The following table summarizes the key quantitative data for the three benchmarked synthetic routes to 6-phenyl-3-pyridineacetic acid.
| Metric | Route 1: Picoline-Based Synthesis | Route 2: Willgerodt-Kindler Reaction | Route 3: Three-Component Synthesis |
| Starting Materials | 3-Picoline, Phenylboronic Acid | 3-Acetylpyridine, Phenylboronic Acid | 2-Phenylpyridine, Meldrum's Acid |
| Number of Steps | 5 | 4 | 1 |
| Overall Yield (Estimated) | 25-35% | 40-50% | 50-60% |
| Key Reagents | NBS, AIBN, KCN, Pd Catalyst | Sulfur, Morpholine, Pd Catalyst | Pyridine-N-oxide, TsCl, NaOMe |
| Process Scalability | Moderate | Moderate to High | High |
| Safety Considerations | Use of KCN (highly toxic) | Use of morpholine (corrosive) | Use of TsCl (lachrymator) |
Synthetic Route Overviews
The three synthetic pathways to 6-phenyl-3-pyridineacetic acid are depicted below.
Unraveling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 6-Phenylnicotinic Acid
While the precise crystal structure of 3-Pyridineacetic acid, 6-phenyl- remains to be publicly documented, this guide offers a comprehensive comparative analysis of the structural confirmation of a closely related analogue, 6-Phenylnicotinic acid. This document serves as a valuable resource for researchers, scientists, and drug development professionals by detailing the experimental protocols and data interpretation involved in X-ray crystallography and contrasting it with alternative analytical techniques.
The definitive determination of a molecule's three-dimensional structure is paramount in the fields of medicinal chemistry and materials science. X-ray crystallography stands as the gold standard for providing unambiguous proof of structure, offering precise atomic coordinates and insights into intermolecular interactions. However, the journey from a synthesized compound to a fully resolved crystal structure is intricate and not always feasible. This guide, therefore, not only delves into the crystallographic analysis of 6-phenylnicotinic acid but also explores the utility of complementary spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in deducing its molecular framework.
At a Glance: Structural Analysis Techniques for 6-Phenylnicotinic Acid
To provide a clear overview, the following table summarizes the key quantitative data obtained from X-ray crystallography and the expected qualitative information from spectroscopic techniques for 6-phenylnicotinic acid.
| Analytical Technique | Parameter | 6-Phenylnicotinic Acid Data (Illustrative) |
| Single-Crystal X-ray Diffraction | Crystal System | Monoclinic |
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 10.123 Å, b = 5.432 Å, c = 15.678 Å, β = 98.76° | |
| Key Bond Lengths | C-C (phenyl): ~1.39 Å, C-C (pyridine): ~1.38 Å, C-N: ~1.34 Å, C=O: ~1.25 Å, C-O: ~1.30 Å | |
| Key Bond Angles | Angles within aromatic rings: ~120°, Carboxylic acid O-C-O: ~122° | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | Phenyl protons: ~7.4-8.0 ppm, Pyridine protons: ~7.8-9.0 ppm, Carboxylic acid proton: >10 ppm (broad) |
| Coupling Constants (J) | Ortho-coupling (phenyl & pyridine): ~7-8 Hz, Meta-coupling (pyridine): ~2-3 Hz | |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | Phenyl carbons: ~125-140 ppm, Pyridine carbons: ~120-155 ppm, Carboxylic acid carbonyl: ~165-175 ppm |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | O-H stretch (carboxylic acid): ~2500-3300 (broad), C=O stretch (carboxylic acid): ~1700, C=C & C=N stretches (aromatic): ~1400-1600 |
Note: The crystallographic data presented for 6-Phenylnicotinic Acid is illustrative and based on typical values for similar organic molecules, as a specific public deposition was not identified. Spectroscopic data is predicted based on the known structure and general principles of NMR and IR spectroscopy.
In-Depth Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the critical evaluation of structural data. Below are detailed protocols for the key experiments discussed in this guide.
Single-Crystal X-ray Diffraction of an Organic Compound
The determination of a molecular structure by single-crystal X-ray diffraction is a multi-step process that begins with the growth of high-quality crystals.
1. Crystal Growth:
-
A supersaturated solution of the purified compound (e.g., 6-phenylnicotinic acid) is prepared in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone).
-
The solution is allowed to stand undisturbed, and the solvent is slowly evaporated over several days to weeks at a constant temperature.
-
Alternatively, slow cooling of a saturated solution or vapor diffusion techniques can be employed to promote the growth of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.
-
Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
Visualizing the Workflow and Structural Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the structural elucidation of 6-Phenylnicotinic Acid.
Caption: Logical relationship of information provided by different analytical techniques.
A Comparative Guide to the Metabolic Stability of Phenyl-Substituted Pyridineacetic Acid Derivatives Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of phenyl-substituted pyridineacetic acid derivatives, a class of compounds of interest in drug discovery. Due to the limited availability of public data on the specific compound 6-phenyl-3-pyridineacetic acid, this document presents a representative comparison based on established in vitro methodologies. The data herein is illustrative to guide researchers on the expected outcomes and experimental considerations for such a compound class.
The metabolic stability of a drug candidate is a critical parameter assessed during early drug discovery, as it influences its pharmacokinetic profile, including half-life and oral bioavailability. In vitro assays using liver fractions (microsomes) and whole liver cells (hepatocytes) from various species are routinely employed to predict in vivo metabolic clearance in humans.
Quantitative Comparison of Metabolic Stability
The following table summarizes hypothetical metabolic stability data for a representative phenyl-substituted pyridineacetic acid derivative in liver microsomes and hepatocytes from five common preclinical species and humans. This data illustrates how metabolic stability can vary significantly across species and in vitro systems.
| In Vitro System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Liver Microsomes | Human | 45 | 15.4 |
| Monkey (Cynomolgus) | 38 | 18.2 | |
| Dog (Beagle) | 62 | 11.2 | |
| Rat (Sprague-Dawley) | 25 | 27.7 | |
| Mouse (CD-1) | 18 | 38.5 | |
| Hepatocytes | Human | 65 | 10.7 |
| Monkey (Cynomolgus) | 55 | 12.6 | |
| Dog (Beagle) | 80 | 8.7 | |
| Rat (Sprague-Dawley) | 35 | 19.8 | |
| Mouse (CD-1) | 28 | 24.8 |
Note: The data presented in this table is for illustrative purposes and does not represent experimentally derived values for 6-phenyl-3-pyridineacetic acid.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the metabolic stability of a compound.
1. Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolic pathways, particularly those mediated by cytochrome P450 (CYP) enzymes.
-
Materials:
-
Pooled liver microsomes from human, monkey, dog, rat, and mouse (e.g., from a commercial vendor).
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (cofactor).
-
Positive control compounds with known metabolic profiles (e.g., midazolam for high clearance, verapamil for intermediate clearance).
-
Acetonitrile with an internal standard for quenching the reaction.
-
96-well plates.
-
Incubator shaker (37°C).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be less than 0.5%.[1]
-
Add the liver microsome solution (final protein concentration typically 0.5 mg/mL) to the wells of a 96-well plate.[2]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1]
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[3]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
The rate of disappearance of the parent compound is used to calculate the half-life (t½) and intrinsic clearance (CLint).
-
2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors in an intact cellular system.[4][5]
-
Materials:
-
Cryopreserved or fresh hepatocytes from human, monkey, dog, rat, and mouse.
-
Williams' Medium E or similar appropriate cell culture medium.[6]
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Positive control compounds.
-
Acetonitrile with an internal standard.
-
Suspension culture plates (e.g., 12-well or 24-well).
-
Orbital shaker in a CO2 incubator (37°C, 5% CO2).
-
LC-MS/MS system.
-
-
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.
-
Dilute the hepatocytes to a final concentration of 0.5 x 10^6 or 1 x 10^6 viable cells/mL in the incubation medium.[6][7]
-
Add the hepatocyte suspension to the wells of the culture plate.
-
Add the test compound to the hepatocyte suspension to achieve the final desired concentration (e.g., 1 µM).
-
Place the plate on an orbital shaker in a 37°C incubator.[6]
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension and immediately quench the metabolic activity with cold acetonitrile containing an internal standard.[4][6]
-
Centrifuge the samples to pellet cell debris and proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a cross-species comparison of metabolic stability.
Caption: Workflow for cross-species in vitro metabolic stability assessment.
References
- 1. mercell.com [mercell.com]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 5. evotec.com [evotec.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
Proper Disposal of 3-Pyridineacetic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-Pyridineacetic acid and its hydrochloride salt, ensuring the safety of laboratory personnel and adherence to regulatory standards.
3-Pyridineacetic acid is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][2][3][4] Improper disposal can pose a significant risk to human health and the environment. Therefore, it is crucial to follow established protocols for its waste management.
Immediate Safety and Handling Precautions
Before handling 3-Pyridineacetic acid for disposal, ensure that all relevant personnel are familiar with its hazards. Always consult the Safety Data Sheet (SDS) for the most current and detailed information.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Use impervious gloves and wear protective clothing to prevent skin contact.[4]
-
Respiratory Protection: In case of dust or aerosols, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4]
Hazard Classification Summary
The following table summarizes the hazard classifications for 3-Pyridineacetic acid, which necessitates its disposal as hazardous waste.
| Hazard Category | Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from multiple Safety Data Sheets.[1][3][4]
Step-by-Step Disposal Protocol
This protocol outlines the process from identifying the waste to its final collection.
Step 1: Waste Identification and Classification
-
Treat all 3-Pyridineacetic acid, including unused or excess material, contaminated labware (e.g., gloves, weighing boats), and spill cleanup materials, as hazardous waste.[5][6]
-
Do not mix this waste with non-hazardous materials.
Step 2: Waste Segregation and Container Selection
-
Segregation: Keep 3-Pyridineacetic acid waste separate from incompatible materials, such as strong acids and bases.[2]
-
Container: Use a designated, leak-proof, and sealable container that is compatible with the chemical.[6][7] The container must be in good condition, free from cracks or rust. For solid waste, a securely sealed bag within a rigid outer container is recommended.
Step 3: Labeling the Waste Container
Proper labeling is critical for safety and regulatory compliance.
-
As soon as the first piece of waste is added, affix a "Hazardous Waste" label to the container.[6][7]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Pyridineacetic acid" (and "hydrochloride" if applicable). Avoid abbreviations or chemical formulas.[6]
-
The specific hazard warnings (e.g., "Irritant").
-
The date when waste was first added to the container.
-
The location of waste generation (e.g., building and room number).[7]
-
Step 4: Safe Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7]
-
Container Status: Keep the waste container securely closed at all times, except when adding waste.[6][7]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[6]
-
Volume Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA (typically up to 55 gallons).[8]
Step 5: Arranging for Professional Disposal
-
Do Not Dispose Down the Drain: Under no circumstances should 3-Pyridineacetic acid or its containers be disposed of in the sink or regular trash.[6][9]
-
Contact EH&S: When the container is full or ready for removal, contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal service to schedule a pickup.[9][10]
-
Empty Containers: Empty containers that held 3-Pyridineacetic acid must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][6] After rinsing, the container can often be disposed of as regular trash, but confirm this with your institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process for 3-Pyridineacetic acid.
Caption: Disposal workflow for 3-Pyridineacetic acid waste.
By adhering to these procedures, laboratory professionals can manage 3-Pyridineacetic acid waste safely and responsibly, ensuring a secure working environment and protecting the broader community.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. echemi.com [echemi.com]
- 4. capotchem.com [capotchem.com]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. epa.gov [epa.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
